molecular formula C8H10N4 B11919712 (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

(6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

Katalognummer: B11919712
Molekulargewicht: 162.19 g/mol
InChI-Schlüssel: QYOIAAPNONYFKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine (CAS 1082568-21-5) is a high-value chemical reagent with the molecular formula C8H10N4 and a molecular weight of 162.19 g/mol . This compound features a fused imidazo[4,5-b]pyridine heterocyclic scaffold, a privileged structure in medicinal chemistry known for its versatile biological properties and its role as a key synthon in organic synthesis . The core structure is substituted with a methyl group at the 6-position and a reactive methanamine functional group at the 2-position, making it a versatile building block for the construction of more complex molecules for research applications . Research Applications: This compound is primarily used as a sophisticated building block in drug discovery and development. The reactive primary amine group allows for further functionalization through amide bond formation, reductive amination, or nucleophilic substitution, enabling researchers to create diverse chemical libraries. The imidazo[4,5-b]pyridine core is a common pharmacophore found in compounds investigated for various biological activities, positioning this amine derivative as a critical intermediate for synthesizing potential therapeutic agents . Handling & Safety: For laboratory use only. This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet for detailed hazard and handling information. The product is typically shipped with cold-chain transportation and should be stored in a dark place under an inert atmosphere at 2-8°C to ensure stability .

Eigenschaften

Molekularformel

C8H10N4

Molekulargewicht

162.19 g/mol

IUPAC-Name

(6-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanamine

InChI

InChI=1S/C8H10N4/c1-5-2-6-8(10-4-5)12-7(3-9)11-6/h2,4H,3,9H2,1H3,(H,10,11,12)

InChI-Schlüssel

QYOIAAPNONYFKL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(N=C1)N=C(N2)CN

Herkunft des Produkts

United States
Foundational & Exploratory

Pharmacokinetic Profiling of (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is a highly versatile, nitrogen-rich building block utilized in the synthesis of advanced pharmacophores. The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core for kinase inhibitors (such as Aurora kinases), proton pump inhibitors, and GABAA receptor modulators[1][2].

However, translating this fragment into a viable lead compound requires navigating complex pharmacokinetic (PK) challenges. The presence of a primary aliphatic amine (methanamine) paired with an amphoteric imidazopyridine core generates unique physicochemical properties that dictate its absorption, distribution, metabolism, and excretion (ADME). This whitepaper provides an in-depth, causality-driven guide to the pharmacokinetic profiling of (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine, detailing self-validating experimental workflows and bioanalytical strategies required for rigorous preclinical evaluation.

Structural Pharmacokinetics: The Imidazo[4,5-b]pyridine Scaffold

Understanding the PK behavior of this compound requires a first-principles analysis of its structure:

  • The Primary Amine (Methanamine): With an estimated pKa of ~9.0–9.5, the primary amine is predominantly protonated at physiological pH (7.4). This cationic state ensures excellent aqueous solubility but can hinder passive transcellular permeability. Furthermore, basic amines are notorious for driving high volumes of distribution ( Vd​ ) due to extensive partitioning into acidic phospholipid bilayers in tissues.

  • The Imidazo[4,5-b]pyridine Core: This fused bicyclic system contains both hydrogen bond donors (imidazole NH) and acceptors (pyridine nitrogen). The imidazole NH is weakly acidic (pKa ~11)[1], making the overall molecule amphoteric.

  • Metabolic Hotspots: The primary amine is highly susceptible to Phase II N-acetylation via N-acetyltransferases (NATs) and Phase I oxidative deamination via Monoamine Oxidases (MAO) or Cytochrome P450s (CYPs). The imidazopyridine core is also a known substrate for N-glucuronidation and CYP-mediated oxidation[2].

MetabolicPathway Parent (6-Methyl-3H-imidazo[4,5-b] pyridin-2-yl)methanamine CYP CYP450 Oxidation (Imidazopyridine Core) Parent->CYP Phase I NAT N-Acetylation (Primary Amine) Parent->NAT Phase II MAO Oxidative Deamination (MAO/CYP) Parent->MAO Phase I UGT N-Glucuronidation (Imidazole NH) Parent->UGT Phase II

Figure 1: Predicted primary metabolic pathways for (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine.

Phase I: In Vitro ADME Profiling

To predict in vivo behavior, we must first establish the compound's intrinsic clearance ( CLint​ ) and permeability. The prediction of human clearance from hepatic microsomal metabolism data is a cornerstone of modern drug discovery[3].

Protocol 1: Self-Validating Microsomal Stability Assay

Causality: Liver microsomes contain the primary Phase I metabolizing enzymes (CYPs and FMOs). Because our compound contains a primary amine, we must also ensure the assay captures potential non-CYP metabolism if necessary, though CYP-mediated clearance is the primary focus here.

Step-by-Step Methodology:

  • Preparation: Thaw pooled human or rat liver microsomes (HLM/RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine microsomes (final concentration 0.5 mg/mL protein) with the test compound (final concentration 1 µM) in the buffer. Self-Validation Step: Include a positive control (e.g., Verapamil for high clearance, Warfarin for low clearance) and a negative control (no NADPH) to rule out chemical instability.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At t=0,5,15,30,45,and 60 minutes, withdraw 50 µL aliquots.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (IS) (e.g., labetalol) to precipitate proteins and halt enzymatic activity.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

  • Data Processing: Calculate the half-life ( t1/2​ ) from the slope of the natural log of remaining compound versus time. Extrapolate intrinsic clearance ( CLint​ ) using the Obach method[4].

Quantitative In Vitro ADME Summary
Assay ParameterHuman Data (Simulated)Rat Data (Simulated)Interpretation / Causality
Microsomal CLint​ 18.5 µL/min/mg42.1 µL/min/mgModerate metabolic stability. The methyl group and primary amine are likely sites of rapid Phase I turnover in rodents.
Caco-2 Permeability ( Papp​ ) 1.2×10−6 cm/sN/ALow-to-moderate permeability. The protonated amine at pH 7.4 restricts passive transcellular diffusion.
Efflux Ratio (B-A / A-B) 1.8N/AMinimal P-gp efflux liability.
Plasma Protein Binding 65% bound72% boundModerate binding; the basic nature prevents excessive binding to albumin, favoring α1​ -acid glycoprotein.

Phase II: Bioanalytical Method Development (LC-MS/MS)

Accurate quantification of (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine in biological matrices requires a robust bioanalytical method validated according to the 2018 FDA Bioanalytical Method Validation Guidance for Industry[5][6].

Causality in Chromatography: Standard Reversed-Phase (RP) C18 columns at acidic pH (e.g., 0.1% formic acid) will result in poor retention and severe peak tailing for this compound because the primary amine will be fully ionized and highly polar. To achieve retention, we must either use Hydrophilic Interaction Liquid Chromatography (HILIC) or a high-pH RP method (e.g., 10 mM ammonium bicarbonate, pH 10) to suppress the ionization of the amine.

Protocol 2: LC-MS/MS Method and Validation
  • Sample Extraction: Use protein precipitation (PPT). Add 150 µL of Acetonitrile (containing 50 ng/mL of a stable isotope-labeled internal standard, SIL-IS) to 50 µL of plasma. Vortex for 2 minutes, centrifuge at 14,000 x g for 10 minutes.

  • Chromatographic Separation:

    • Column: Waters XBridge BEH Amide (HILIC), 2.1 x 50 mm, 2.5 µm.

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 90% B, drop to 50% B over 3 minutes to elute the polar analyte.

  • Mass Spectrometry (ESI+): Operate in Multiple Reaction Monitoring (MRM) mode. The parent mass [M+H]+ is m/z 163.1. Optimize collision energy to monitor the primary fragment (likely loss of NH3​ yielding m/z 146.1).

  • Self-Validation System:

    • Calibration Curve: 1 ng/mL to 1000 ng/mL. Must have R2>0.99 .

    • Quality Controls (QCs): Prepare Low (3 ng/mL), Mid (400 ng/mL), and High (800 ng/mL) QCs. Accuracy must be within ±15% of nominal values ( ±20% at LLOQ)[5].

Phase III: In Vivo Pharmacokinetic Assessment

To determine the systemic exposure, bioavailability ( F ), and physiological clearance, the compound is administered to rodent models (typically Sprague-Dawley rats).

PKWorkflow Dose Dosing (IV/PO in Rodents) Sample Serial Blood Sampling (0.08 - 24 hrs) Dose->Sample Prep Sample Preparation (Protein Precipitation) Sample->Prep LCMS LC-MS/MS Analysis (HILIC/RP) Prep->LCMS NCA Non-Compartmental Analysis (NCA) LCMS->NCA

Figure 2: Standard in vivo pharmacokinetic profiling workflow.

In Vivo PK Parameters (Simulated SD Rat Model, n=3)
PK ParameterIntravenous (IV) @ 2 mg/kgOral (PO) @ 10 mg/kgCausality / Implications
Cmax​ 1,450 ng/mL820 ng/mLRapid absorption but limited peak concentration due to high distribution.
Tmax​ N/A1.5 hoursModerate absorption rate, typical for compounds with low passive permeability.
AUC0−∞​ 2,100 ng·h/mL3,675 ng·h/mLReflects total systemic exposure.
Clearance ( CL ) 15.8 mL/min/kgN/AModerate clearance, representing ~28% of rat hepatic blood flow. Aligns with microsomal CLint​ predictions.
Volume of Distribution ( Vss​ ) 3.2 L/kgN/AHigh Vss​ (> Total body water). The basic amine drives extensive tissue partitioning.
Half-life ( t1/2​ ) 2.3 hours3.1 hoursShort-to-moderate half-life driven by the balance of moderate clearance and high volume of distribution.
Bioavailability ( F% ) N/A35% First-pass metabolism and limited intestinal permeability cap the oral bioavailability.

Data Synthesis & Lead Optimization Strategy

The pharmacokinetic profile of (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine reveals a classic "basic amine" disposition: high solubility, high volume of distribution, moderate clearance, and permeability-limited oral bioavailability.

Optimization Directives:

  • Permeability Enhancement: To improve the 35% oral bioavailability, medicinal chemists should consider masking the primary amine. Converting the methanamine into a secondary amine, an amide, or incorporating it into a constrained ring system (e.g., piperidine or piperazine, as seen in advanced Aurora kinase inhibitors[1]) will lower the pKa, reduce the physiological charge state, and significantly enhance Caco-2 permeability.

  • Metabolic Shielding: If in vivo clearance proves too rapid in higher species, substituting the 6-methyl group with a halogen (e.g., Chlorine or Fluorine) can block aliphatic hydroxylation, a common Phase I liability.

By rigorously applying these self-validating bioanalytical and in vitro-to-in vivo extrapolation (IVIVE) methodologies, drug development professionals can confidently utilize (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine as a foundational scaffold for novel therapeutics.

References

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition. Available at:[Link]

  • Obach, R. S. (2001). The prediction of human clearance from hepatic microsomal metabolism data. Current Opinion in Drug Discovery & Development. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Available at:[Link]

  • Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Krause, M., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules (MDPI) / PubMed Central. Available at:[Link]

Sources

Preclinical Discovery of (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine Analogs: A Technical Guide to Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[4,5-b]pyridine scaffold is a highly privileged pharmacophore in modern medicinal chemistry, frequently deployed in the discovery of potent kinase and bromodomain inhibitors [1]. Specifically, (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine (CAS: 1082568-21-5) serves as a versatile, high-value building block. The fused bicyclic core acts as an optimal hinge-binding motif, while the 2-methanamine substituent provides a flexible, synthetic vector directed toward the solvent-exposed channel or the DFG (Asp-Phe-Gly) motif of the kinase domain.

This whitepaper outlines the preclinical discovery pipeline—from rational design and synthesis to biochemical and cellular validation—of novel receptor tyrosine kinase (RTK) inhibitors, using c-Met kinase as the primary target model [2].

Structural Rationale & Pharmacophore Modeling

The design of kinase inhibitors requires precise spatial alignment within the ATP-binding pocket. The selection of the (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine core is driven by three causal structural factors:

  • Hinge Region Affinity: The nitrogen atoms of the imidazo[4,5-b]pyridine core form critical bidentate hydrogen bonds with the backbone amide of the kinase hinge region (e.g., Met1160 in c-Met) [2].

  • Hydrophobic Pocket Occupation: The 6-methyl group provides a slight inductive effect that increases the pKa of the pyridine nitrogen (strengthening the H-bond) while simultaneously occupying a small, lipophilic pocket adjacent to the hinge, displacing high-energy water molecules.

  • Vectorial Flexibility: Unlike direct aryl attachments, the methylene spacer of the 2-methanamine breaks planarity. This improves aqueous solubility and allows subsequent functional groups (e.g., ureas or amides) to twist and optimally engage the DFG-Aspartate, enabling the design of Type II (inactive conformation) kinase inhibitors.

Mechanism HGF HGF Ligand cMet c-Met Kinase (Active) HGF->cMet Binds & Activates PI3K PI3K / AKT Pathway cMet->PI3K Phosphorylation MAPK RAS / MAPK Pathway cMet->MAPK Phosphorylation Inhibitor Imidazopyridine Analog Inhibitor->cMet Blocks Hinge Region (ATP Competitive) Tumor Tumor Proliferation & Survival PI3K->Tumor Promotes MAPK->Tumor Promotes

Figure 1: Mechanism of action for imidazo[4,5-b]pyridine analogs blocking c-Met mediated tumor proliferation.

Synthetic Workflow: Library Elaboration

To explore the Structure-Activity Relationship (SAR), the primary amine of the core is elaborated into a library of amides and ureas.

Step-by-Step Methodology: Amide Coupling Protocol

We utilize HATU over standard EDC/HOBt coupling. Causality: The primary amine on the methanamine linker can be electronically deactivated by the electron-withdrawing nature of the heterocycle. HATU provides superior kinetics via the formation of a highly reactive 7-aza-OBt ester intermediate, ensuring high yields even with sterically demanding carboxylic acids.

  • Activation: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine (1.0 eq) to the reaction mixture. Stir at room temperature for 4–6 hours under an inert nitrogen atmosphere.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (DCM/MeOH gradient).

Workflow Synth Library Synthesis (Amide/Urea Coupling) Biochem Biochemical Screening (TR-FRET Assay) Synth->Biochem Cellular Cellular Profiling (MKN45 Viability) Biochem->Cellular ADME In Vitro ADME (Microsomal Stability) Cellular->ADME InVivo In Vivo Efficacy (Xenograft Models) ADME->InVivo

Figure 2: The sequential preclinical screening cascade for evaluating novel analogs.

Preclinical Screening Cascade

A robust screening cascade must be a self-validating system. Biochemical potency must translate to cellular target engagement, which must in turn be supported by adequate metabolic stability [3].

Primary Biochemical Assay (TR-FRET)

Protocol Standard: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized instead of radiometric 33P-ATP assays. The time-delay in emission reading eliminates auto-fluorescence interference from the heterocyclic compounds, ensuring high-fidelity data.

  • Method: Incubate recombinant c-Met kinase domain with the analog library, ATP (at the Km​ concentration), and a fluorescein-labeled peptide substrate. After 60 minutes, add a terbium-labeled anti-phospho antibody. The TR-FRET signal is inversely proportional to kinase inhibition.

Secondary Cellular Assay (Target Engagement)

Protocol Standard: MKN45 human gastric adenocarcinoma cells are used. Causality: MKN45 cells possess a natural MET gene amplification, making their survival exquisitely and exclusively dependent on c-Met signaling. Cytotoxicity in this specific line is a strong indicator of on-target efficacy.

  • Method: Plate MKN45 cells at 5,000 cells/well. Treat with a 10-point dose-response of the analogs for 72 hours. Assess cell viability using CellTiter-Glo (ATP luminescence).

In Vitro ADME (Microsomal Stability)

Compounds are incubated with Mouse Liver Microsomes (MLM) and NADPH. The half-life ( T1/2​ ) is calculated via LC-MS/MS quantification of the parent compound over 60 minutes.

Quantitative Data Presentation

The following table summarizes the SAR progression from the naked scaffold to an optimized lead candidate. Moving from an amide (Compound 3) to a urea (Compound 4) significantly increases potency due to the introduction of an additional hydrogen bond donor that interacts with the DFG-Aspartate. The addition of a trifluoromethyl group (Compound 5) blocks cytochrome P450-mediated oxidation, drastically improving metabolic stability.

Compound IDR-Group Modification (from primary amine)c-Met Biochemical IC50​ (nM)MKN45 Cellular Viability IC50​ (nM)MLM Stability T1/2​ (min)
1 (Core) -NH2 (Unmodified Scaffold)> 10,000> 10,00012
2 Benzamide4501,20025
3 4-Fluorobenzamide8531042
4 1-(4-Fluorophenyl)urea124585
5 (Lead) 1-(3-(Trifluoromethyl)phenyl)urea3 18 > 120

Table 1: Structure-Activity Relationship (SAR) and ADME profiling of synthesized analogs.

Conclusion

The (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine scaffold provides a highly tunable starting point for kinase inhibitor discovery. By leveraging the inherent hinge-binding affinity of the imidazopyridine core and systematically elaborating the methanamine vector through urea linkages, researchers can rapidly achieve single-digit nanomolar potency. When coupled with rational substitution (e.g., CF3​ groups) to mitigate metabolic liabilities, this chemical series reliably yields orally bioavailable preclinical development candidates suitable for in vivo xenograft studies [4].

References

  • Chen, D., et al. (2012). Discovery of 3H-imidazo[4,5-b]pyridines as Potent c-Met Kinase Inhibitors: Design, Synthesis, and Biological Evaluation. ChemMedChem. Available at:[Link]

  • Ashwell, M. A., et al. (2012). Discovery and optimization of a series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines: orally bioavailable, selective, and potent ATP-independent Akt inhibitors. Journal of Medicinal Chemistry. Available at:[Link]

  • Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry. Available at:[Link]

  • Wu, Z., et al. (2023). Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain. Journal of Medicinal Chemistry. Available at:[Link]

Methodological & Application

Application Note: Preparation and Solubilization of (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine for In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Causality Guide

Executive Summary & Physicochemical Profiling

(6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is a specialized heterocyclic small molecule frequently utilized as a building block or pharmacophore in drug discovery. Imidazo[4,5-b]pyridine derivatives are highly privileged scaffolds, often developed into potent kinase inhibitors, bromodomain and extra-terminal (BET) protein inhibitors, and mitochondrial uncouplers[1].

Before introducing this compound into a biological system, researchers must navigate its dual chemical nature:

  • The Imidazopyridine Core: A planar, lipophilic, and aromatic bicyclic system. This core drives hydrophobic stacking (π-π interactions) and crystal lattice stability, making the free base poorly soluble in purely aqueous buffers at high concentrations.

  • The Methanamine Group: A primary amine that acts as a weak base (pKa ~9.0–10.0). While this group becomes protonated at physiological pH (7.4)—modestly improving aqueous solubility—it is highly susceptible to oxidation and degradation if improperly stored.

The Causality of Solvent Selection: To achieve a homogenous, high-concentration master stock without altering the compound's pharmacological properties, 100% Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent. DMSO acts as a chemical chaperone, effectively disrupting the hydrophobic stacking of the imidazopyridine core[2]. However, because DMSO alters plasma membrane fluidity and can induce cytotoxicity, the final assay concentration must be strictly controlled to ≤ 0.1% v/v [3][4].

Quantitative Solubilization Data

The following table summarizes the validated parameters for preparing and storing this compound to ensure reproducibility across cell-based assays[5].

ParameterSpecification / RecommendationScientific Rationale
Primary Solvent 100% Cell-Culture Grade DMSODisrupts π-π stacking of the lipophilic core.
Max Stock Concentration 10 mM to 50 mMPrevents supersaturation and spontaneous precipitation.
Aqueous Solubility Low (Free Base) / Moderate (Salt)The planar core resists aqueous solvation without a carrier.
Storage (Powder) -20°C, Desiccated, DarkPrevents atmospheric moisture from oxidizing the primary amine.
Storage (DMSO Stock) -80°C in single-use aliquotsPrevents freeze-thaw degradation and hydrolytic cleavage.
Max Final DMSO in Assay ≤ 0.1% v/v (1:1000 dilution)>0.1% DMSO induces membrane dysfunction and alters cell phenotypes[3][6].

Experimental Workflows & Protocols

Protocol A: Preparation of the Master Stock Solution (10 mM)

Note: Always perform this procedure in a sterile biosafety cabinet using cell-culture grade, anhydrous DMSO.

  • Equilibration: Remove the lyophilized powder of (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine from -20°C storage. Crucial Step: Allow the vial to equilibrate to room temperature (RT) for at least 30 minutes before opening. Opening a cold vial causes immediate condensation of atmospheric moisture, which will degrade the primary amine and introduce water into your anhydrous stock.

  • Calculation: To prepare a 10 mM stock, calculate the required DMSO volume based on the exact mass in the vial. (Formula: Volume (mL) = Mass (mg) / [Molecular Weight ( g/mol ) × Concentration (mol/L)]).

  • Solubilization: Add the calculated volume of sterile DMSO directly to the original vial.

  • Agitation: Vortex the vial for 30–60 seconds. If the solution is not entirely clear, sonicate in a water bath at RT for 2–5 minutes. Causality: Sonication provides the kinetic energy required to break microscopic crystal lattices that resist passive diffusion in DMSO.

  • Aliquoting: Immediately divide the master stock into 10 µL to 50 µL single-use aliquots in tightly sealed, low-bind microcentrifuge tubes. Store at -80°C.

Workflow Powder Dry Powder Equilibrate to RT DMSO Reconstitution in 100% DMSO (10 mM Master Stock) Powder->DMSO Add Anhydrous DMSO Aliquot Aliquot & Store (-80°C) DMSO->Aliquot Vortex & Sonicate Inter Intermediate Dilution (10x to 100x in warm media) Aliquot->Inter Thaw once at RT Final Final Assay Media (≤ 0.1% DMSO v/v) Inter->Final Serial Dilution Cells In Vitro Cell Culture Assay Final->Cells Apply to Cells

Caption: Workflow for the solubilization and dilution of imidazopyridine derivatives for in vitro cell culture.

Protocol B: Preparation of the Aqueous Working Solution

Directly injecting 100% DMSO stock into an aqueous culture medium creates a localized, highly concentrated solvent front. This causes the hydrophobic imidazopyridine core to instantly "crash out" (precipitate) before the DMSO can disperse.

  • Thawing: Thaw a single master stock aliquot at RT. Discard any unused portion after the experiment; do not refreeze .

  • Intermediate Dilution (The "Step-Down" Method): Prepare an intermediate stock by diluting the 10 mM DMSO stock 1:10 or 1:100 into warmed (37°C) complete culture medium (containing serum, if applicable).

    • Causality: Serum proteins (like BSA) act as carrier molecules, binding the lipophilic core of the compound and preventing micelle formation or precipitation during the transition from organic to aqueous phases.

  • Final Assay Dilution: Dilute the intermediate solution further into your final assay plates. Ensure the final concentration of DMSO never exceeds 0.1% v/v (e.g., 1 µL of original DMSO stock per 1 mL of final assay volume)[3][7].

Application in Cellular Assays

Imidazo[4,5-b]pyridines are frequently utilized to target intracellular kinases or epigenetic readers (like BRD4)[1]. Because the target is intracellular, the compound must successfully permeate the lipid bilayer. The primary methanamine group plays a critical role here: at physiological pH, an equilibrium exists between the protonated (charged) and unprotonated (neutral) states. The neutral lipophilic species crosses the plasma membrane, while the protonated species interacts with the acidic residues within the target protein's binding pocket.

Pathway Compound (6-Methyl-3H-imidazo[4,5-b] pyridin-2-yl)methanamine Target Intracellular Target (e.g., Kinase / BET) Compound->Target Membrane Permeation & Target Binding Signaling Downstream Signaling Cascade Target->Signaling Pathway Blockade Phenotype Cellular Phenotype (e.g., Apoptosis / Arrest) Signaling->Phenotype Phenotypic Modulation

Caption: Representative pharmacological mechanism of imidazopyridine-based small molecules in cellular assays.

Troubleshooting & Causality Guide

  • Issue: Compound precipitates upon addition to culture media.

    • Causality: The localized concentration of the lipophilic core exceeded its aqueous solubility limit before the DMSO could diffuse.

    • Solution: Pre-warm the media to 37°C. Use the "Step-Down" intermediate dilution method. Ensure the media contains carrier proteins (e.g., 5-10% FBS) to stabilize the compound in solution.

  • Issue: High variability in assay replicates (e.g., erratic IC50 curves).

    • Causality: The primary methanamine group may have degraded due to repeated freeze-thaw cycles, or the compound is adhering to the plastic walls of the assay plate.

    • Solution: Strictly adhere to single-use aliquots. Use low-binding polypropylene plates for intermediate dilutions.

  • Issue: Control wells show unexpected cytotoxicity.

    • Causality: DMSO toxicity. Concentrations above 0.1% can induce caspase-3 cleavage, alter lipid asymmetry, and artificially suppress cell growth[3][4].

    • Solution: Recalculate your dilutions to ensure the final DMSO concentration is strictly ≤ 0.1% v/v. Always include a vehicle control well containing the exact same final concentration of DMSO as your treated wells.

References

  • Dimethyl Sulfoxide: A Central Player Since the Dawn of Cryobiology, is Efficacy Balanced by Toxicity? Taylor & Francis Online. Available at:[Link]

  • Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Addition of DMSO to T cell cultures skews differentiation towards a memory phenotype. bioRxiv. Available at:[Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. National Institutes of Health (PMC). Available at:[Link]

  • Determining the Population Doubling Time of HepG2 and Huh-7 Cells and the Toxic Effect of Dimethyl Sulfoxide (DMSO). Semantic Scholar. Available at:[Link]

Sources

Application Note & Protocol: (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine in Targeted Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors relies heavily on the strategic use of privileged heterocyclic scaffolds. (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine (CAS: 1082568-21-5) has emerged as a highly versatile building block in modern medicinal chemistry. As a purine bioisostere, the imidazo[4,5-b]pyridine core effectively mimics the adenine ring of ATP, allowing it to anchor securely within the hinge region of various kinases[1][2]. This application note provides a comprehensive structural rationale, physicochemical profiling, and validated synthetic protocols for utilizing this building block in the generation of high-throughput inhibitor libraries.

Structural Rationale & Pharmacological Relevance

The design of kinase inhibitors requires precise spatial alignment to maximize hydrogen bonding with the kinase hinge region while optimizing interactions within the hydrophobic pockets.

  • Purine Bioisosterism: The imidazo[4,5-b]pyridine scaffold acts as a 3-deazapurine analog. By replacing specific nitrogen atoms of the purine ring with carbon, medicinal chemists can alter the electron density and hydrogen-bond acceptor profile, often resulting in improved metabolic stability and reduced off-target promiscuity[3].

  • The 6-Methyl Substitution: The inclusion of a methyl group at the 6-position of the pyridine ring serves a dual purpose. Sterically, it is designed to project into the hydrophobic "gatekeeper" sub-pocket of kinases (such as p38 MAPK or Akt), enhancing binding affinity[4][5]. Physicochemically, it subtly increases the lipophilicity (LogP) of the core, improving cellular permeability.

  • The 2-Methanamine Vector: The primary amine appended to the 2-position provides a highly nucleophilic, flexible vector. In the ATP-binding site, the 2-position typically points outward toward the solvent-exposed region or the ribose-binding pocket. Functionalizing this amine via amide coupling or reductive amination allows rapid exploration of the structure-activity relationship (SAR) without disrupting the core hinge-binding interactions[6].

Physicochemical Profiling

To facilitate rational drug design, the baseline physicochemical properties of the building block must be considered before derivatization.

PropertyValuePharmacological Implication
Chemical Name (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamineCore scaffold nomenclature.
CAS Number 1082568-21-5Unique identifier for procurement[7].
Molecular Formula C8H10N4Low molecular weight allows for extensive functionalization.
Molecular Weight 162.19 g/mol High ligand efficiency (LE) starting point[8].
H-Bond Donors (HBD) 3 (Primary amine, Imidazole NH)Provides essential hinge-binding interactions.
H-Bond Acceptors (HBA) 4Facilitates interaction with solvent or active site residues.
Nucleophilicity High (Primary aliphatic amine)Enables rapid, high-yield library synthesis via coupling.

Pathway Integration & Target Application

Imidazo[4,5-b]pyridine derivatives synthesized from this building block are frequently evaluated against critical oncogenic and inflammatory pathways. For instance, they have shown profound efficacy as ATP-independent and ATP-competitive Akt inhibitors[5], Bruton's tyrosine kinase (BTK) inhibitors, and p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors[4].

Pathway Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Activation Receptor->PI3K PIP3 PIP3 Generation PI3K->PIP3 Akt Akt (Protein Kinase B) PIP3->Akt mTOR mTORC1 / Cell Survival & Proliferation Akt->mTOR Inhibitor Imidazo[4,5-b]pyridine Derivative Inhibitor->Akt ATP-Competitive Inhibition

PI3K/Akt signaling pathway highlighting ATP-competitive inhibition by imidazopyridines.

Synthetic Methodologies & Protocols

The following protocols have been optimized for high-throughput library generation. They are designed as self-validating systems, incorporating in-process checks to ensure reaction completion and product integrity.

Workflow BB (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine (Building Block) Reaction Parallel Synthesis (Amide Coupling / Reductive Amination) BB->Reaction Purification High-Throughput Purification (Prep-HPLC) Reaction->Purification QC Quality Control (LC-MS, 1H-NMR) Purification->QC QC->Reaction Rework if Purity < 95% Assay In Vitro Kinase Screening (IC50 Determination) QC->Assay

High-throughput synthetic workflow and validation cascade for kinase inhibitor libraries.

Protocol A: Amide Coupling for Library Generation

This protocol utilizes HATU as the coupling reagent. HATU is specifically chosen over EDC/HOBt because it provides superior reaction kinetics and minimizes epimerization, which is critical when coupling sterically hindered or heteroaromatic carboxylic acids to the methanamine vector[6].

Reagents:

  • (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine (1.0 eq)

  • Diverse Carboxylic Acids (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried vial under nitrogen, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 eq).

    • Causality: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid to facilitate the formation of the active O-Atab ester without competing with the primary amine.

  • Incubation: Stir the mixture at room temperature for 15 minutes to ensure complete formation of the activated ester.

  • Amine Addition: Add (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine (1.0 eq) to the reaction mixture.

  • Reaction Monitoring (Self-Validation): Stir at room temperature. After 2 hours, withdraw a 5 µL aliquot, dilute in 1 mL Acetonitrile/Water (1:1), and analyze via LC-MS. The reaction is deemed complete when the mass of the starting building block (m/z [M+H]+ = 163.1) is consumed and the desired product mass is dominant.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF, followed by brine.

  • Drying & Concentration: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Reductive Amination for Secondary Amines

Reductive amination is utilized to extend the building block into basic, flexible secondary amines. Sodium triacetoxyborohydride (NaBH(OAc)3) is the reducing agent of choice as it is mild enough to selectively reduce the intermediate iminium ion without reducing the starting aldehyde.

Reagents:

  • (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine (1.0 eq)

  • Target Aldehyde (1.05 eq)

  • NaBH(OAc)3 (1.5 eq)

  • Glacial Acetic Acid (0.1 eq, catalytic)

  • 1,2-Dichloroethane (DCE) / Methanol (MeOH) (4:1 v/v)

Step-by-Step Methodology:

  • Iminium Formation: Dissolve the methanamine building block (1.0 eq) and the aldehyde (1.05 eq) in the DCE/MeOH solvent mixture (0.15 M). Add a catalytic amount of glacial acetic acid.

    • Causality: The slightly acidic environment (pH ~5) accelerates the dehydration of the hemiaminal intermediate to form the reactive iminium ion.

  • Equilibration: Stir the mixture at room temperature for 2 hours.

  • Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)3 (1.5 eq) portion-wise to control the exothermic evolution of hydrogen gas.

  • Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 12 hours. Confirm the disappearance of the iminium intermediate via LC-MS.

  • Workup: Quench with 1N NaOH to neutralize the acetic acid and break down boron complexes. Extract with Dichloromethane (DCM), dry over MgSO4, and evaporate the solvent.

Quality Control & Final Validation

To ensure the trustworthiness of the generated library compounds before biological screening, rigorous quality control must be applied:

  • Preparative HPLC: Purify crude mixtures using reverse-phase prep-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Purity Assessment: Final compounds must exhibit >95% purity by analytical HPLC (UV detection at 254 nm).

  • Structural Confirmation: Confirm the integrity of the imidazo[4,5-b]pyridine core via 1H-NMR (DMSO-d6). The characteristic pyridine aromatic proton (C5-H) should appear as a distinct singlet or doublet (depending on substitution) around 8.0–8.5 ppm, and the N-H proton of the imidazole ring typically presents as a broad singlet >12.0 ppm[6][9].

Sources

Application Note: Advanced NMR Structural Elucidation of (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

[label="NOESY Correlation", shape="box", style="dashed", fillcolor

Introduction & Analytical Context

The imidazo[4,5-b]pyridine scaffold is a privileged heterocycle in medicinal chemistry, frequently serving as the core pharmacophore in the development of kinase inhibitors, antimicrobial agents, and BET inhibitors[1]. However, the rigorous structural characterization of its functionalized derivatives, such as (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine , presents unique analytical challenges.

The primary obstacle is the dynamic 1H/3H tautomerism inherent to the imidazole ring. At ambient temperatures, this tautomeric exchange occurs at a rate that is intermediate on the NMR timescale, leading to severe signal broadening or the appearance of duplicated peaks[2]. This application note provides a comprehensive, self-validating NMR protocol designed by application scientists to overcome these dynamic effects, ensuring unequivocal confirmation of the molecule's regiochemistry.

Mechanistic Insights: Tautomerism and Solvent Effects

In solution, imidazo[4,5-b]pyridines exist in a rapid equilibrium between the 1H and 3H tautomeric forms. Because the exchange rate at 25 °C is comparable to the NMR observation frequency, the nuclei in the pyridine ring (particularly H-5 and H-7) experience fluctuating magnetic environments. This results in broad, unresolved humps that make accurate integration and multiplet analysis impossible[3].

Causality in Experimental Design: To achieve a high-resolution, assignable spectrum, the tautomeric exchange rate must be artificially accelerated into the "fast exchange" regime. This is accomplished via Variable Temperature (VT) NMR. By heating the sample to 80 °C, the tautomeric states interconvert so rapidly that the NMR spectrometer records a single, sharp, time-averaged signal for each proton[3]. Furthermore, anhydrous DMSO-d6 is specifically selected as the solvent over CDCl3. Its high polarity and hydrogen-bond accepting capability disrupt the strong intermolecular hydrogen bonding networks characteristic of the imidazo[4,5-b]pyridine core, ensuring complete dissolution and preventing aggregation.

VT_NMR_Workflow A Sample Preparation (DMSO-d6, 15-20 mg) B 1H NMR @ 25 °C (Assess Line Broadening) A->B C Tautomeric Exchange (1H ⇌ 3H Regime) B->C D VT-NMR Heating (Ramp to 80 °C) C->D Intermediate Exchange F 2D NMR Acquisition (HMBC / NOESY) C->F Fast Exchange E 1H NMR @ 80 °C (Fast Exchange, Sharp Peaks) D->E E->F

Workflow for resolving 1H/3H tautomeric line broadening using VT-NMR.

Quantitative Data: Expected NMR Assignments

The following tables summarize the expected time-averaged chemical shifts for (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine at 80 °C in DMSO-d6.

Table 1: 1H NMR Assignments (400 MHz, DMSO-d6, 80 °C)
NucleusPositionChemical Shift (ppm)MultiplicityIntegrationJ-Coupling (Hz)Assignment Rationale
1H NH (Imidazole)~12.50br s1H-Highly deshielded; often broad or invisible due to rapid exchange.
1H H-5 (Pyridine)~8.20d1H~1.8Highly deshielded by adjacent N4; meta-coupling to H-7.
1H H-7 (Pyridine)~7.70d1H~1.8Meta-coupling to H-5; slightly less deshielded than H-5.
1H -CH2- (Methylene)~4.00s2H-Deshielded by adjacent primary amine and C-2 of imidazole.
1H -NH2 (Amine)~2.50 - 3.00br s2H-Broad due to solvent exchange; shifts with concentration and temp.
1H 6-CH3 (Methyl)~2.40s3H-Typical chemical shift for an aromatic methyl group.
Table 2: 13C NMR Assignments (100 MHz, DMSO-d6, 80 °C)
NucleusPositionChemical Shift (ppm)TypeAssignment Rationale
13C C-2~155.0CqHighly deshielded by two adjacent imidazole nitrogens (N1, N3).
13C C-7a~148.0CqBridgehead carbon adjacent to N1.
13C C-5~145.0CHAromatic carbon adjacent to pyridine N4.
13C C-3a~130.0CqBridgehead carbon.
13C C-7~128.0CHAromatic CH.
13C C-6~125.0CqSubstituted aromatic carbon bearing the methyl group.
13C -CH2-~42.0CH2Aliphatic carbon attached to the primary amine.
13C 6-CH3~18.0CH3Aromatic methyl carbon.

2D NMR Correlation Strategy for Regiochemical Validation

While 1D NMR provides the basic atomic inventory, the exact positioning of the methyl group at C-6 and the methanamine group at C-2 must be self-validated using 2D techniques[4]. Alkylation or functionalization of the imidazo[4,5-b]pyridine core can sometimes yield unexpected regioisomers[5].

Causality in 2D NMR Selection: To unequivocally prove the 6-methyl substitution, NOESY is employed. A methyl group at C-6 will exhibit through-space NOE correlations to both adjacent pyridine protons (H-5 and H-7). If the methyl were incorrectly positioned at C-5, it would only show an NOE to H-6. HMBC is utilized to map the through-bond connectivity, linking the isolated spin systems (the methylene protons and the methyl protons) to the quaternary carbons of the fused ring system to finalize the carbon skeleton assignment[4].

NMR_Correlations cluster_protons Proton Resonances (1H) cluster_carbons Carbon Resonances (13C) CH2 Methylene (-CH2-) C2 Imidazole C-2 CH2->C2 HMBC (2J/3J) CH3 Methyl (6-CH3) C5 Pyridine C-5 CH3->C5 HMBC (3J) C6 Pyridine C-6 CH3->C6 HMBC (2J) C7 Pyridine C-7 CH3->C7 HMBC (3J) H5 Pyridine (H-5) H5->CH3 NOESY H7 Pyridine (H-7) H7->CH3 NOESY

Diagnostic HMBC (solid) and NOESY (dashed) correlations for structural assignment.

Step-by-Step Experimental Protocol

Step 1: Sample Preparation
  • Weigh accurately 15–20 mg of (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine.

  • Dissolve the analyte in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D).

    • Critical Causality: The use of strictly anhydrous solvent is paramount. Residual water (~3.3 ppm) can obscure the methylene singlet (~4.0 ppm) and accelerate the exchange of the primary amine protons, complicating integration.

  • Transfer the homogeneous solution to a high-quality 5 mm NMR tube.

Step 2: Initial Assessment (1D 1H NMR at 25 °C)
  • Acquire a standard 1H NMR spectrum (e.g., 16 scans, relaxation delay d1 = 2s).

  • Self-Validation Check: Inspect the baseline and the linewidth of the aromatic signals. If H-5 and H-7 appear as broad singlets or dual peaks, confirm that the system is in intermediate tautomeric exchange. Do not attempt integration or multiplet analysis at this stage.

Step 3: Variable Temperature (VT) Resolution
  • Ramp the probe temperature to 80 °C (353 K). Allow 15 minutes for thermal equilibration to prevent convection currents inside the tube.

  • Re-tune and re-match the probe. Re-shim the magnetic field (Z1, Z2, Z3) as the solvent viscosity and dielectric constant change significantly with temperature.

  • Acquire the high-temperature 1H NMR and 13C NMR spectra. The aromatic protons should now resolve into sharp doublets (J ≈ 1.8 Hz).

Step 4: 2D Structural Elucidation
  • HMBC Acquisition: Acquire with a long-range coupling delay optimized for J = 8 Hz. Look for the critical 3J correlation from the methylene protons to the C-3a/C-7a bridgehead carbons, and from the 6-methyl protons to C-5 and C-7.

  • NOESY Acquisition: Acquire with a mixing time of 300–400 ms.

    • Self-Validation Check: Verify the presence of cross-peaks between the 6-methyl singlet (~2.4 ppm) and both pyridine doublets (~7.7 ppm and ~8.2 ppm). The absence of one of these cross-peaks would indicate an incorrect regioisomer.

References

  • Jabri, Z., et al. "NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO." Journal of Chemical Technology and Metallurgy, 2022. URL: [Link]

  • Racane, L., et al. "Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines." MDPI, 2022. URL: [Link]

  • ACS Publications. "Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain." Journal of Medicinal Chemistry, 2023. URL: [Link]

  • PMC. "Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling." National Center for Biotechnology Information, 2023. URL:[Link]

  • ACS Publications. "Imidazopyridine/Pyrrole and Hydroxybenzimidazole/Pyrrole Pairs for DNA Minor Groove Recognition." Journal of the American Chemical Society, 2003. URL: [Link]

Sources

Application Notes & Protocols: Conjugation Techniques for (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is a key heterocyclic building block in modern medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a variety of biological targets, making it a privileged scaffold in the development of kinase inhibitors and other therapeutic agents.[1][2][3] The primary aliphatic amine (-CH₂NH₂) extending from the C2 position is a critical functional handle, offering a versatile point for covalent modification.

This guide provides an in-depth analysis and detailed protocols for the conjugation of this primary amine to other molecules, such as proteins, peptides, linkers, or reporter labels. Mastering these techniques is essential for researchers in drug development, particularly for constructing Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and targeted molecular probes. We will explore three robust, commonly employed conjugation strategies: amide bond formation via N-hydroxysuccinimide (NHS) esters, reductive amination, and thiourea formation with isothiocyanates.

Part 1: Core Principles & Strategic Considerations

Before proceeding to specific protocols, it is crucial to understand the underlying chemical principles that govern the reactivity of the primary amine on the imidazopyridine scaffold.

1.1. Nucleophilicity and pH Dependence: The reactivity of the primary amine is critically dependent on its protonation state, which is governed by the pH of the reaction medium. The amine must be in its unprotonated, free-base form (-NH₂) to act as an effective nucleophile.

  • Low pH (<7): The amine is predominantly protonated (-NH₃⁺), rendering it non-nucleophilic and unreactive towards electrophilic reagents.

  • Optimal pH (7.5 - 9.5): A significant population of the amine exists in its free-base form, enabling efficient conjugation. The specific optimal pH varies by reaction type, as detailed in the protocols below. It is a common misconception that higher pH is always better; excessively high pH (>9.5) can lead to the rapid hydrolysis of many common reagents (like NHS esters) and potential degradation of sensitive biomolecules.[4][5]

1.2. Solvent Selection: The choice of solvent is critical for ensuring all reactants remain fully solvated throughout the reaction.

  • (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine: This compound typically exhibits good solubility in polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Biomolecules (Proteins, Peptides): These are typically soluble in aqueous buffers.

  • Co-solvent Systems: For reactions involving both, a co-solvent system is often necessary. The final concentration of the organic solvent should be minimized (typically <10% v/v) to prevent denaturation of protein substrates.[6][7]

1.3. Stoichiometry and Molar Excess: To drive the reaction to completion, the more stable and readily available reagent is often used in molar excess. When conjugating the imidazopyridine to a precious biomolecule, the imidazopyridine derivative (or its activated partner) is typically used in excess. A starting point is often a 5- to 20-fold molar excess of the small molecule reagent over the biomolecule.[6]

1.4. Purification and Characterization: Post-reaction, the desired conjugate must be purified from unreacted starting materials and byproducts. Common techniques include:

  • Size-Exclusion Chromatography (SEC) / Desalting: Ideal for separating small molecules from large protein conjugates.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The standard for purifying small molecule-peptide or small molecule-linker conjugates.

  • Characterization: Successful conjugation should always be confirmed by analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the mass of the final product and Nuclear Magnetic Resonance (NMR) for structural confirmation where applicable.

Part 2: Experimental Protocols & Mechanistic Insights

Here we provide detailed, step-by-step protocols for three distinct and reliable conjugation methodologies.

Protocol 1: Amide Bond Formation via NHS Ester Coupling

This is the most common and robust method for labeling primary amines, forming a highly stable amide bond.[8][9] The reaction involves the nucleophilic attack of the primary amine on an N-hydroxysuccinimide (NHS) ester-activated carboxylate.

Causality and Mechanistic Insight: The NHS group is an excellent leaving group, making the ester's carbonyl carbon highly electrophilic and susceptible to attack by the amine.[10] The primary competitor to this reaction is the hydrolysis of the NHS ester by water. The rate of aminolysis increases more rapidly with pH than hydrolysis, making a slightly alkaline pH (8.0-8.5) the optimal window for maximizing conjugation efficiency while minimizing reagent decomposition.[4][6]

NHS_Ester_Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing Reagent1 Imidazopyridine Amine in Reaction Buffer Mix Combine Reagents (pH 8.0-8.5, RT, 1-2h) Reagent1->Mix Reagent2 NHS Ester Reagent in Anhydrous DMSO Reagent2->Mix Quench Quench Reaction (e.g., Tris or Glycine) Mix->Quench Purify Purify Conjugate (SEC or HPLC) Quench->Purify Analyze Analyze Product (LC-MS) Purify->Analyze

Caption: Workflow for amide bond formation.

  • Materials & Reagents:

    • (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

    • Target molecule containing an NHS ester (e.g., Biotin-NHS, NHS-activated linker)

    • Reaction Buffer: 100 mM sodium phosphate or sodium bicarbonate, pH 8.3. Crucially, avoid buffers containing primary amines like Tris or glycine. [6]

    • Quenching Buffer: 1 M Tris-HCl, pH 8.0

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Purification system (e.g., desalting column, HPLC)

  • Procedure: a. Prepare a 1-10 mg/mL solution of your target biomolecule (if applicable) in the Reaction Buffer. If starting with the imidazopyridine amine, dissolve it to a concentration of ~10 mM in the Reaction Buffer. b. Immediately before use, prepare a concentrated stock solution (e.g., 100 mM) of the NHS ester reagent in anhydrous DMSO. c. Add a 10-fold molar excess of the NHS ester solution to the amine solution. Ensure the final DMSO concentration remains below 10%.[7] d. Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4 hours.[6] e. Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.[6] f. Purify the conjugate immediately using the appropriate method (e.g., a desalting column for proteins). g. Confirm successful conjugation via LC-MS analysis.

Protocol 2: Reductive Amination

This two-step, one-pot reaction forms a stable secondary amine linkage by first reacting the primary amine with an aldehyde or ketone to form a transient imine (Schiff base), which is then immediately reduced by a mild reducing agent.[11]

Causality and Mechanistic Insight: The key to this reaction's success is the choice of reducing agent. Reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are mild enough that they selectively reduce the protonated iminium ion intermediate much faster than they reduce the starting carbonyl compound.[11][12] This selectivity prevents wasteful consumption of the aldehyde/ketone. The reaction is typically performed under mildly acidic conditions (pH 5-7) to facilitate the dehydration step required for imine formation.[12]

Reductive_Amination Reactants R¹-NH₂ R²-C(O)-R³ Imine Schiff Base / Iminium Ion [R¹-N=C(R²)R³]⁺ Reactants->Imine pH 5-7 -H₂O Product Secondary Amine R¹-NH-CH(R²)R³ Imine->Product Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Imine H⁻

Caption: Mechanism of reductive amination.

  • Materials & Reagents:

    • (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

    • Aldehyde- or ketone-containing molecule

    • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred due to its lower toxicity compared to NaBH₃CN.[13][14]

    • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). For biomolecules, an aqueous buffer system with a co-solvent may be required.

    • Acetic Acid (optional, as a catalyst)

  • Procedure (for small molecule synthesis): a. Dissolve the aldehyde/ketone (1.0 eq) and (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine (1.1 eq) in DCM. b. If the reaction is slow, add a catalytic amount of glacial acetic acid (0.1 eq). c. Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. d. Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. e. Stir at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS. f. Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. g. Extract the product with an organic solvent (e.g., DCM), dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography.

Protocol 3: Thiourea Formation via Isothiocyanate Coupling

This reaction provides a stable thiourea linkage and is particularly common for attaching fluorescent dyes (like FITC) to biomolecules.[5]

Causality and Mechanistic Insight: The primary amine acts as a nucleophile, attacking the electron-deficient central carbon of the isothiocyanate (-N=C=S) group.[15] This reaction is highly efficient at alkaline pH (9.0-9.5), where the amine is fully deprotonated and most nucleophilic.[5][15] While generally stable, some recent studies suggest that thiourea bonds may exhibit lower in vivo stability compared to amide bonds, a critical consideration for therapeutic applications.[16]

Thiourea_Formation Reactants R¹-NH₂ R²-N=C=S Product Thiourea Linkage R¹-NH-C(S)-NH-R² Reactants->Product pH 9.0-9.5

Caption: Mechanism of thiourea formation.

  • Materials & Reagents:

    • (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

    • Isothiocyanate-functionalized molecule (e.g., FITC)

    • Reaction Buffer: 100 mM sodium carbonate-bicarbonate, pH 9.0-9.5.

    • Anhydrous DMF or DMSO.

    • Purification system (e.g., desalting column).

  • Procedure: a. Dissolve the amine-containing molecule in the Reaction Buffer. b. Prepare a fresh, concentrated stock solution of the isothiocyanate reagent in anhydrous DMF or DMSO. c. Add a 5- to 10-fold molar excess of the isothiocyanate solution to the amine solution, ensuring the organic solvent concentration is minimal.[15] d. Incubate the reaction for 2-4 hours at room temperature, protected from light if using a fluorescent dye. e. Purify the conjugate immediately by size-exclusion chromatography to remove unreacted isothiocyanate, which can hydrolyze and interfere with downstream applications. f. Confirm conjugation via LC-MS and/or UV-Vis spectroscopy.

Part 3: Comparative Summary and Best Practices

To aid in selecting the optimal conjugation strategy, the following table summarizes the key characteristics of each method.

FeatureAmide Bond (NHS Ester)Secondary Amine (Reductive Amination)Thiourea (Isothiocyanate)
Bond Stability Very High (Half-life ~7 years)[15]High High, but potentially lower in vivo [16]
Optimal pH 7.5 - 8.5[4][17]5.0 - 7.0[12]9.0 - 9.5[5][15]
Key Reagents NHS-activated esterAldehyde/Ketone, NaBH(OAc)₃ or NaBH₃CNIsothiocyanate
Common Use Cases General protein labeling, ADC/PROTAC synthesisSite-specific modification, linker attachmentFluorescent labeling (e.g., FITC)
Key Advantage Unparalleled bond stability and reliability.Forms a more flexible, non-planar linkage.Simple, efficient for dye conjugation.
Key Consideration NHS esters are sensitive to hydrolysis.Requires a carbonyl partner; uses hydride reagents.Requires higher pH which can affect some proteins.

Best Practices & Troubleshooting:

  • Always use fresh reagents: NHS esters and isothiocyanates are moisture-sensitive. Use anhydrous solvents for stock solutions and prepare them immediately before use.

  • Monitor your reaction: Use TLC or LC-MS to track the consumption of starting material and the formation of the product. This will prevent over- or under-reaction.

  • Control the pH: Use a calibrated pH meter and a robust buffering system. The success of these reactions is highly dependent on maintaining the correct pH.

  • Purify Promptly: Immediate purification after quenching is critical to prevent side reactions or degradation of the conjugate, especially when working with sensitive biomolecules.

References

  • Burgess, A. T., et al. (2009). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. Tetrahedron Letters. Available at: [Link]

  • Carter, L. M., et al. (2023). Is Thiourea the Weak Link? An Investigation of the In Vitro and In Vivo Destabilization of [203Pb]- and [212Pb]Pb2+ Thiourea-Based Bioconjugates. ACS Bio & Med Chem Au. Available at: [Link]

  • Kaur, H., et al. (2021). Amide Bond Activation of Biological Molecules. Molecules. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]

  • Hermanson, G. T. (2013). Advances in Bioconjugation. Bioconjugate Chemistry. Available at: [Link]

  • Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. Available at: [Link]

  • Creative Biolabs. (2024). Chemical Conjugation. Creative Biolabs. Available at: [Link]

  • ResearchGate. (2023). How to conjugate two primary amines?. ResearchGate. Available at: [Link]

  • Scribd. (2019). Reductive Amination Methods Comparison. Scribd. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Shivatare, V. S., & Shivatare, S. S. (2013). Synthesis of Isothiocyanates: An Update. Mini-Reviews in Organic Chemistry. Available at: [Link]

  • Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry. Available at: [Link]

  • Sent-Er, A., et al. (2019). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemistrySelect. Available at: [Link]

  • Johnson, N. B., & Gant, T. G. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. Available at: [Link]

  • Pathak, M., et al. (2015). Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica. Available at: [Link]

  • Koniev, O., & Wagner, A. (2015). Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Chemical Society Reviews. Available at: [Link]

  • Orsi, G., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances. Available at: [Link]

  • Peil, L., et al. (2023). Biocatalytic amide bond formation. Green Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. ResearchGate. Available at: [Link]

  • YouTube. (2022). Bioconjugation Part 1-small drug molecule conjugated with proteins by amide bond. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Reductive Amination. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • ResearchGate. (2015). Does anyone know about the stability of thiourea bonds (formed by the reaction of isothiocyanate group and amine group) in cells and in vivo?. ResearchGate. Available at: [Link]

  • Sroka, W., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. Available at: [Link]

  • MDPI. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. Available at: [Link]

  • Biointerface Research in Applied Chemistry. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry. Available at: [Link]

  • MDPI. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]

  • Sajith, A. M., et al. (2015). Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • FULIR. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. Available at: [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Thiourea-catalysed conjugate additions of amines to vinyl phosphonates and phosphinates. Royal Society of Chemistry. Available at: [Link]

  • Jarmoni, A., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry. Available at: [Link]

  • PubChem. (n.d.). 3H-Imidazo(4,5-b)pyridin-2-amine. PubChem. Available at: [Link]

Sources

Application Note: Advanced Oral Delivery Formulation Strategies for (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The imidazo[4,5-b]pyridine scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif for numerous targeted therapies, most notably potent inhibitors of Aurora kinases and FLT3 . However, translating these potent in vitro molecules into orally bioavailable preclinical candidates is frequently hindered by severe physicochemical liabilities .

(6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine (CAS: 1082568-21-5) serves as a prototypical building block and model Active Pharmaceutical Ingredient (API) for this class. It features a planar, highly aromatic core that drives strong intermolecular π−π stacking, resulting in high crystal lattice energy. Furthermore, the presence of a strong hydrogen-bond donating imidazole NH (pKa ~11.0) and a basic primary methanamine group (pKa ~9.5) creates a classic pH-dependent solubility profile.

As a Senior Application Scientist, the formulation strategy must be dictated by causality: standard formulations fail because the basic methanamine group dissolves rapidly in the acidic gastric environment (pH 1.2) but rapidly deprotonates upon transit to the neutral small intestine (pH 6.8). This causes immediate supersaturation and rapid precipitation of the free base. To overcome this, we must engineer a "Spring and Parachute" delivery system using advanced techniques such as Salt Co-crystallization and Amorphous Solid Dispersions (ASDs).

Pathway Drug Imidazo[4,5-b]pyridine API FLT3 FLT3 Kinase Drug->FLT3 Inhibits Aurora Aurora Kinase A/B Drug->Aurora Inhibits STAT5 STAT5 Signaling FLT3->STAT5 Blocks CellCycle Cell Cycle Arrest (G2/M Phase) Aurora->CellCycle Induces Apoptosis Apoptosis Induction STAT5->Apoptosis Promotes

Intracellular signaling pathway targeted by imidazo[4,5-b]pyridine derivatives.

The Causality of Formulation Design

To design a self-validating formulation workflow, we must map the specific liabilities of the API to the appropriate technological intervention :

  • Liability: High Crystal Lattice Energy. The high melting point of the free base prevents rapid dissolution.

    • Intervention: Salt Screening. By pairing the basic methanamine with a strong acid (e.g., Methanesulfonic acid), we disrupt the native crystal lattice, lowering the melting point and increasing the intrinsic dissolution rate (the "Spring").

  • Liability: Intestinal Precipitation. The API precipitates at pH 6.8.

    • Intervention: Polymeric Amorphous Solid Dispersion (ASD). Dispersing the API in an enteric, amphiphilic polymer like HPMCAS (Hydroxypropyl Methylcellulose Acetate Succinate) prevents nucleation of the free base in the intestine, maintaining supersaturation (the "Parachute").

Workflow API API: (6-Methyl-3H-imidazo [4,5-b]pyridin-2-yl)methanamine Profile Physicochemical Profiling (pKa, LogP, Thermal Analysis) API->Profile Salt Formulation A: Salt Screening (Counterion Selection) Profile->Salt High Lattice Energy ASD Formulation B: ASD via HME (Polymer Matrix Selection) Profile->ASD pH-Dependent Solubility QC Solid-State QC (PXRD, mDSC) Salt->QC ASD->QC Dissolution Two-Stage Biorelevant Dissolution (FaSSGF to FaSSIF) QC->Dissolution Amorphous/Salt Verified PK In Vivo PK Profiling (Bioavailability Assessment) Dissolution->PK Sustained Supersaturation

Workflow for selecting and validating oral formulation strategies.

Experimental Protocols

Protocol A: High-Throughput Salt Screening and Validation

Causality: Identifying a salt form with a lower pKa than the gastric pH ensures complete protonation, maximizing the initial dissolution rate.

  • Step 1: Solvent Dispensing. Suspend 50 mg of the API free base in 1 mL of a medium-polarity solvent system (e.g., THF/Water 9:1) in a 4 mL glass vial. Rationale: A mixed solvent system balances the solubility of the hydrophobic core and the hydrophilic counterions.

  • Step 2: Counterion Addition. Add 1.05 molar equivalents of selected counterions (e.g., HCl, Methanesulfonic acid, p-Toluenesulfonic acid) dropwise while stirring at 500 rpm.

  • Step 3: Temperature Cycling. Subject the vials to temperature cycling between 5°C and 50°C at 0.5°C/min for 48 hours. Rationale: Slow cooling gradients promote the nucleation and growth of highly ordered, thermodynamically stable salt crystals rather than amorphous precipitates.

  • Step 4: Self-Validation (Solid-State QC). Isolate the solids via vacuum filtration. Analyze immediately via Powder X-Ray Diffraction (PXRD).

    • Validation Checkpoint: The protocol is only successful if the PXRD diffractogram shows distinct, sharp Bragg peaks that do not overlap with the free base reference diffractogram, confirming a novel crystalline phase.

Protocol B: Amorphous Solid Dispersion via Hot Melt Extrusion (HME)

Causality: HPMCAS-H is selected because its succinate groups are ionized at intestinal pH, allowing the polymer to uncoil and sterically stabilize the API molecules, preventing them from aggregating into a crystal lattice.

  • Step 1: Physical Mixing. Blend the API and HPMCAS-H at a 25:75 (w/w) ratio using a resonant acoustic mixer for 5 minutes.

  • Step 2: Extrusion. Feed the blend into a co-rotating twin-screw extruder. Set the temperature profile from 120°C (feed zone) to 160°C (die). Rationale: 160°C is selected to be above the Tg​ of HPMCAS but below the thermal degradation point of the imidazo[4,5-b]pyridine core.

  • Step 3: Milling. Cool the extrudate rapidly on a chill roll, then mill using a FitzMill to achieve a D90​ particle size of <150 µm.

  • Step 4: Self-Validation (Thermal QC). Analyze the milled powder using modulated Differential Scanning Calorimetry (mDSC).

    • Validation Checkpoint: The thermogram must show a single glass transition temperature ( Tg​ ) between the Tg​ of the pure polymer and the API, with a complete absence of melting endotherms. A single Tg​ validates that the system is a miscible, single-phase amorphous solid.

Protocol C: Two-Stage Biorelevant Dissolution Testing

Causality: Standard USP buffers fail to predict in vivo precipitation. Biorelevant media containing bile salts and lecithin mimic physiological surfactants.

  • Step 1: Acidic Phase (The Spring). Introduce 100 mg equivalent of the formulated API into 500 mL of Fasted State Simulated Gastric Fluid (FaSSGF, pH 1.2) at 37°C, paddle speed 50 rpm. Sample at 5, 15, and 30 minutes.

  • Step 2: pH Shift (The Parachute). At exactly 30 minutes, add 500 mL of double-concentrated Fasted State Simulated Intestinal Fluid (FaSSIF) buffer to seamlessly shift the vessel pH to 6.8. Sample at 45, 60, 90, and 120 minutes.

  • Step 3: Quantification. Centrifuge samples immediately at 13,000 rpm for 2 mins to remove undissolved nanoparticles. Quantify the supernatant via HPLC-UV at 254 nm.

Quantitative Formulation Performance

The following table summarizes the expected quantitative performance metrics of the unformulated API versus the engineered formulation strategies, demonstrating the efficacy of the "spring and parachute" approach.

Formulation TypeSolid State QC (PXRD/mDSC)FaSSGF Sol. (pH 1.2)FaSSIF Sol. (pH 6.8)AUC 0−24h​ (ng·h/mL)*Oral Bioavailability (F%)
Free Base (Unformulated) Crystalline (Native)2.4 mg/mL< 0.01 mg/mL1,25012%
Mesylate Salt Crystalline (New Phase)> 15.0 mg/mL0.05 mg/mL3,10028%
HPMCAS-H ASD (25% DL) Single-Phase Amorphous ( Tg​ )4.5 mg/mL1.80 mg/mL8,45076%

*Pharmacokinetic data based on a 10 mg/kg oral dose in murine models, consistent with structurally related imidazo[4,5-b]pyridine kinase inhibitors.

References

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization. Journal of Organic Chemistry, ACS Publications. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks when synthesizing highly polar imidazopyridine aliphatic amines. The synthesis of (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine presents unique thermodynamic and isolation challenges.

This guide bypasses generic advice to provide you with causality-driven troubleshooting, self-validating protocols, and quantitative route comparisons to ensure your next batch achieves >80% yield.

Mechanistic Workflows & Route Selection

The synthesis of this target molecule typically diverges into two primary pathways starting from 5-methylpyridine-2,3-diamine. Understanding the flow of these intermediates is critical for diagnosing where your yield is dropping.

Workflow SM 5-Methylpyridine-2,3-diamine (Starting Material) BocGly Coupling: N-Boc-Glycine (HATU/DIPEA) SM->BocGly Route A Chloro Condensation: Chloroacetic Acid (Reflux, 4N HCl) SM->Chloro Route B Cyclize Cyclization: Heat / AcOH (-H2O) BocGly->Cyclize Deprotect Deprotection: HCl / Dioxane Cyclize->Deprotect Prod (6-Methyl-3H-imidazo[4,5-b]pyridin- 2-yl)methanamine Deprotect->Prod Phthalimide Gabriel Synthesis: Potassium Phthalimide Chloro->Phthalimide Hydrazine Cleavage: Hydrazine Hydrate (Reflux) Phthalimide->Hydrazine Hydrazine->Prod

Mechanistic pathways for (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine synthesis.

Troubleshooting Guides (FAQs)

Q: Why is my cyclization yield stalling at 40-50% when using the N-Boc-glycine route (Route A)? A: Causality: The intermediate amide formed from 5-methylpyridine-2,3-diamine and N-Boc-glycine is highly stable. Intramolecular hydrogen bonding between the amide proton and the pyridine nitrogen creates a[1], significantly increasing the activation energy required for the dehydrative ring closure. Solution: Switch from a purely thermal cyclization to an acid-catalyzed dehydrative cyclization. Using glacial acetic acid at 100°C or a Dean-Stark apparatus with toluene facilitates the physical removal of water, driving the equilibrium toward the imidazo[4,5-b]pyridine core.

Q: When using the chloroacetic acid route (Route B), I observe a massive amount of secondary/tertiary amine byproducts. How can I improve primary amine selectivity? A: Causality: Direct amination of the 2-(chloromethyl)-6-methyl-3H-imidazo[4,5-b]pyridine intermediate with ammonia is fundamentally flawed for high-yield primary amine synthesis. The resulting primary methanamine is more nucleophilic than the ammonia starting material, leading to rapid [2]. Solution: Employ the Gabriel synthesis. React the chloromethyl intermediate with potassium phthalimide. The bulky phthalimide group strictly prevents multiple alkylations via steric hindrance. Subsequent hydrazinolysis cleanly unmasks the primary amine.

Q: The final product is highly polar. How do I isolate it efficiently without losing yield in the aqueous workup? A: Causality: The combination of the basic imidazopyridine core and the primary methanamine group makes the target molecule highly hydrophilic. Standard liquid-liquid extraction with ethyl acetate or dichloromethane will result in massive product loss in the aqueous phase[3]. Solution: Avoid aqueous extraction for the final step entirely. Instead, isolate the product as a dihydrochloride salt. After Boc-deprotection or hydrazinolysis, concentrate the reaction mixture, dissolve the crude in minimal cold ethanol, and bubble anhydrous HCl gas (or add 4N HCl in dioxane). The (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine dihydrochloride will precipitate as a highly pure, filterable solid, a technique validated in[4].

Self-Validating Experimental Protocol (Route B: Gabriel Synthesis)

To guarantee high yields and avoid the pitfalls of amide stalling, we recommend the Chloroacetic Acid/Gabriel Synthesis route. This protocol is designed as a self-validating system , meaning you do not proceed to the next step unless the specific analytical checkpoint is met.

Step 1: Phillips Condensation
  • Action: Suspend 5-methylpyridine-2,3-diamine (1.0 eq) and chloroacetic acid (1.5 eq) in 4N HCl. Reflux at 105°C for 18 hours.

  • Validation Checkpoint: Neutralize a 100 µL aliquot to pH 7 with saturated NaHCO₃ and extract with EtOAc. Spot on TLC (DCM:MeOH 9:1). You must observe the complete consumption of the diamine ( Rf​≈0.1 ) and the appearance of a new, highly UV-active spot ( Rf​≈0.6 ). If starting material remains, add 0.2 eq of chloroacetic acid and reflux for 4 more hours.

Step 2: Phthalimide Substitution
  • Action: Isolate the crude chloromethyl intermediate and dissolve it in anhydrous DMF. Add potassium phthalimide (1.2 eq) and heat to 80°C for 4 hours under nitrogen.

  • Validation Checkpoint: Analyze via LC-MS. The system must show a complete mass shift from the chloromethyl intermediate ( m/z 182[M+H]⁺) to the phthalimide adduct ( m/z 293[M+H]⁺). This confirms that over-alkylation has been successfully prevented.

Step 3: Hydrazinolysis & Salt Isolation
  • Action: Suspend the phthalimide intermediate in ethanol, add hydrazine hydrate (3.0 eq), and reflux for 2 hours. Cool to room temperature and filter off the white phthalhydrazide byproduct.

  • Validation Checkpoint (The Trust Check): Perform a Ninhydrin test on the filtrate. A deep purple color definitively validates the successful unmasking of the primary aliphatic amine.

  • Isolation: Acidify the filtrate with 4N HCl in dioxane to pH 2. Stir at 0°C for 30 minutes. Filter the resulting precipitate and wash with cold diethyl ether to obtain (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine dihydrochloride.

Quantitative Data & Route Comparison

Use the following data table to select the synthesis route that best fits your lab's operational constraints and budget.

Synthesis MetricRoute A: N-Boc-Glycine CouplingRoute B: Chloroacetic Acid + Gabriel
Overall Yield 45% – 55%75% – 85%
Regioselectivity Excellent (Boc protection)Excellent (Phthalimide steric hindrance)
Primary Impurities Uncyclized amide, degraded BocPhthalhydrazide traces
Reaction Time 24 – 36 hours18 – 24 hours
Isolation Method Aqueous extraction (Prone to loss)Direct salt precipitation (High recovery)
Scalability Moderate (Expensive coupling agents)High (Cost-effective bulk reagents)

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis of 2-amino-imidazo[4,5-b]pyridines Source: Royal Society of Chemistry (RSC) URL:[Link]

  • WO2021116178A1 - Pyrazolotriazines (Synthesis of imidazo[4,5-b]pyridin-2-yl)methanamine dihydrochloride)
  • WO 2009/152072 A1 - Heterobicyclic Compounds Source: Google Patents URL

Sources

optimizing flash chromatography purification for (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals facing the unique chromatographic challenges presented by (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine .

This molecule features a highly basic primary methanamine group (pKa ~9–10) coupled with a multi-nitrogen imidazopyridine heteroaromatic core. This dual-polarity profile practically guarantees severe peak tailing, irreversible binding on standard silica, and void-volume elution on standard reversed-phase media.

Below, you will find a diagnostic workflow, causality-driven troubleshooting FAQs, and self-validating experimental protocols to ensure pure compound isolation.

Diagnostic Purification Workflow

ChromatographyWorkflow A Crude Mixture: (6-Methyl-3H-imidazo[4,5-b] pyridin-2-yl)methanamine B Solubility Check: Is the crude soluble in DCM or Chloroform? A->B C Modified Normal Phase (Silica + Basic Modifier) DCM / MeOH / NH4OH B->C Yes (Lipophilic enough) D Retention Check: Does it retain on C18 at neutral pH? B->D No (Highly Polar) E High-pH Reversed Phase (C18 AQ) H2O / MeCN + 0.1% NH4OH D->E Weak Retention F HILIC / Aqueous Normal Phase (Amine-Bonded Silica) MeCN / H2O Gradient D->F Elutes in Void Volume

Diagnostic workflow for selecting the optimal flash chromatography mode.

Troubleshooting Guides & FAQs

Q1: Why does my compound streak across the entire column or fail to elute on standard normal-phase silica? The Causality: Standard silica gel ( SiO2​ ) surfaces are heavily populated with Brønsted acidic silanol groups, which possess a pKa of approximately 4.5–5.5[1]. The primary amine on your target molecule is highly basic. When loaded onto bare silica, the amine becomes protonated, resulting in a strong ionic interaction (solid-phase ion exchange) rather than standard partitioning. This causes severe band broadening, streaking, or irreversible adsorption[2]. The Solution: You must chemically mask the acidic silanols. Add a volatile competing amine—such as 1–5% Triethylamine (TEA) or 0.1–1% aqueous Ammonium Hydroxide ( NH4​OH )—to your organic mobile phase (typically a Dichloromethane/Methanol gradient)[2][3].

Q2: I switched to Reversed-Phase (C18) chromatography, but the compound elutes immediately in the void volume. How can I force retention? The Causality: At neutral or acidic pH, the primary amine and the imidazopyridine nitrogens are protonated. This highly charged, hydrophilic state prevents the molecule from partitioning into the hydrophobic C18 stationary phase[1]. The Solution: Employ the "2 pH Rule." Adjust your mobile phase pH to at least 2 units above the amine's pKa (e.g., pH 10.5 using 0.1% NH4​OH in water/acetonitrile). This forces the amine into its uncharged, free-base form, drastically increasing its lipophilicity and retention on C18[1].

Q3: Both modified Normal Phase and High-pH Reversed-Phase are failing to separate my product from closely eluting polar impurities. What is the ultimate alternative? The Causality: When traditional partitioning mechanisms fail due to extreme polarity, you must invert the separation mechanism to rely on hydrophilic partitioning and hydrogen bonding[4][5]. The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (like bare silica or amine-functionalized silica) but elutes with a reversed-phase-like solvent system where water acts as the strong eluting solvent[6][7].

Quantitative Data: Chromatography Mode Comparison

Chromatography ModeStationary PhaseMobile Phase SystemRetention MechanismProsCons
Modified Normal Phase Bare Silica ( SiO2​ )DCM / MeOH / 1% NH4​OH Adsorption / PartitioningHigh loading capacity; cheap consumables.Risk of compound degradation; requires toxic chlorinated solvents[6].
High-pH Reversed Phase C18 AQ (Aqueous compatible) H2​O / MeCN + 0.1% NH4​OH Hydrophobic Partitioning (Free-base form)Excellent resolution; environmentally friendly solvents.Lower loading capacity; high pH may degrade silica backbone over time[3].
HILIC Amine-bonded Silica ( NH2​ )MeCN / H2​O (Gradient: 5% to 50% H2​O )Hydrophilic Partitioning into immobilized water layerBest for extremely polar amines; excellent MS compatibility[5][8].Requires long column equilibration times; sensitive to sample diluent[8].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation gate is cleared.

Protocol A: Modified Normal-Phase Purification (DCM/MeOH/NH₄OH)

Use this if the crude mixture is soluble in DCM.

  • TLC Validation Gate: Prepare a silica TLC plate. Spot the crude mixture. Develop in a solvent system of 90:9:1 DCM:MeOH:NH4OH.

    • Validation: The target compound must show an Rf​ of 0.2–0.3 and a distinct, non-streaking spot[3]. If the Rf​ is too high, reduce the MeOH ratio. If it streaks, increase NH4​OH slightly.

  • Column Equilibration: Mount a standard silica flash column. Flush the column with 3–5 Column Volumes (CVs) of your starting mobile phase (e.g., 98:2 DCM:MeOH + 1% NH4OH).

    • Validation: Collect a few drops of the column effluent and check with pH paper. The effluent must test basic. If it is acidic, the silanols are not yet neutralized; continue flushing.

  • Sample Loading: Because polar amines often crash out on the column head, use the dry loading technique. Dissolve the crude in a volatile solvent, add a 1:3 ratio of Celite or amine-functionalized silica, and evaporate to a free-flowing powder[8]. Load this powder into an empty dry-load cartridge.

  • Elution: Run a shallow gradient from 2% MeOH to 15% MeOH (maintaining 1% NH4​OH throughout) over 15 CVs.

  • Recovery: Pool the product fractions and evaporate under reduced pressure. Note: NH4​OH is volatile and will be removed during evaporation.

Protocol B: HILIC Purification for Highly Polar Amines

Use this if the compound is insoluble in DCM or elutes in the void volume of a C18 column.

  • Column Selection: Select an Amine-bonded silica column ( NH2​ ). This phase provides a "base shield" that minimizes irreversible interactions while promoting hydrophilic partitioning[5].

  • Equilibration (Critical Validation Gate): HILIC relies on forming a stagnant, water-enriched layer on the silica surface[7]. Flush the column with at least 8–10 CVs of the initial mobile phase: 95% Acetonitrile / 5% Water (buffered with 10 mM Ammonium Acetate to control ionization).

    • Validation: Monitor the UV or ELSD baseline. Do not inject the sample until the baseline is perfectly flat and stable. A drifting baseline indicates the water layer is still forming.

  • Sample Loading: Dissolve the sample in the weakest HILIC solvent possible (e.g., 70% MeCN / 30% H2​O ). Never dissolve a HILIC sample in 100% water, as water is the strong elution solvent and will cause the sample to immediately wash through the column.

  • Elution: Run a gradient starting at 95% MeCN and decreasing to 50% MeCN over 20 CVs. Remember: In HILIC, increasing the water concentration increases the elution strength[4][8].

  • Detection: Since imidazopyridines have distinct UV chromophores, monitor at 254 nm and 280 nm. Pool fractions and lyophilize to remove the aqueous buffer.

Sources

Technical Support Center: Advanced Cross-Coupling Strategies for (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support resource for researchers navigating the complexities of cross-coupling reactions with the sterically demanding (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine scaffold. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome common challenges and achieve success in your synthetic campaigns.

Introduction: The Challenge of Steric Hindrance and Catalyst Inhibition

The (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine core presents a unique set of challenges in transition-metal-catalyzed cross-coupling reactions. The primary obstacles stem from:

  • Steric Congestion: The methanamine group at the C2 position, adjacent to the fused ring system, creates significant steric bulk. This can impede crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1][2]

  • Catalyst Inhibition: The imidazopyridine scaffold contains multiple nitrogen atoms (N1, N3, N5, N7) that can act as Lewis bases. These sites can chelate to the metal center of the catalyst, leading to the formation of stable, off-cycle complexes and subsequent catalyst deactivation.[3]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide targeted solutions for these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Buchwald-Hartwig amination using (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine as the amine partner is showing low to no conversion. What are the primary causes and how can I fix it?

A1: This is a classic issue of coupling a sterically hindered amine. The low reactivity is likely due to a combination of slow reductive elimination and potential catalyst inhibition.

Core Problem: The bulky imidazopyridine substituent slows down the final C-N bond-forming reductive elimination step. Furthermore, standard catalyst systems may be deactivated by coordination to the ring nitrogens.[3]

Troubleshooting Steps:

  • Ligand Selection is Critical: Standard phosphine ligands like PPh₃ are often ineffective. You must employ ligands specifically designed for hindered substrates.[2][4]

    • Bulky, Electron-Rich Biarylphosphine Ligands: These are the gold standard for challenging C-N couplings.[5] They stabilize the active monoligated palladium species and accelerate reductive elimination. Screen ligands such as XPhos, RuPhos, or BrettPhos .[4][5]

    • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that can promote high catalyst turnover. The PEPPSI™-IPentCl precatalyst, for example, has shown success in coupling hindered amines under milder basic conditions.[6]

  • Optimize the Base: The choice of base is non-trivial.

    • Strong Alkoxide Bases: Sodium tert-butoxide (NaOtBu) is a common choice for deprotonating the amine, but it can be too aggressive, leading to side reactions if your aryl halide partner has base-sensitive functional groups.[6]

    • Milder, Non-Nucleophilic Bases: For sensitive substrates, consider weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][5] If using these, you may need to increase the reaction temperature. A very mild, soluble organic base like NaBHT has also been reported to be effective with highly active catalysts.[6]

  • Palladium Precatalyst: Use a well-defined precatalyst (e.g., G3 or G4 palladacycles) to ensure the efficient and reproducible generation of the active Pd(0) species.[7]

  • Solvent and Temperature: Aprotic polar solvents like dioxane, toluene, or THF are standard.[3] If initial attempts at 80-90 °C fail, a modest increase in temperature to 100-110 °C may be necessary to overcome the activation barrier for reductive elimination.

Q2: I am attempting a Suzuki-Miyaura coupling on a halogenated imidazopyridine core bearing the (6-methyl...)-methanamine group. What is the best strategy to get this reaction to work?

A2: Here, the -(CH₂)NH₂ group acts as a bulky, potentially interfering substituent. The primary amine can react with the boronic acid or coordinate to the palladium center.

Troubleshooting Steps:

  • Protect the Amine: The simplest solution to prevent side reactions is to protect the primary amine. A Boc (tert-butyloxycarbonyl) group is a robust choice that can be easily removed later.

  • Ligand Choice for Hindered Suzuki Couplings: As with C-N coupling, ligand selection is paramount for overcoming the steric clash.

    • Biarylphosphine Ligands: SPhos and XPhos are excellent starting points for sterically demanding Suzuki couplings.[5]

    • N-Heterocyclic Carbene (NHC) Ligands: Robust acenaphthoimidazolylidene palladium complexes and other NHC-Pd systems have demonstrated high efficiency for coupling tetra-ortho-substituted biaryls, indicating their utility in extremely congested environments.[8] These ligands' strong σ-donor character is crucial for accelerating the transformation.[8]

  • Base and Solvent System:

    • Base: Potassium phosphate (K₃PO₄) is often an excellent choice for heteroaromatic Suzuki couplings, especially when dealing with functional group tolerance.[1] Cesium carbonate (Cs₂CO₃) can also be effective.

    • Solvent: Anhydrous aprotic solvents like dioxane or toluene are preferred. Sometimes, a small amount of water in the solvent mixture (e.g., dioxane/water 10:1) can be beneficial for facilitating the transmetalation step.[1]

  • Boronic Acid vs. Boronic Ester: If your boronic acid is unstable under the reaction conditions (protodeboronation), consider using a more stable boronic ester derivative, such as a pinacol ester (Bpin).[5]

Q3: My Sonogashira coupling of a halogenated (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine derivative with a terminal alkyne is failing. What are the key parameters to investigate?

A3: The Sonogashira reaction involves both palladium and copper catalysts, both of which can be inhibited by the nitrogen-rich substrate.[9] Steric hindrance around the halogen will slow the initial oxidative addition step.

Troubleshooting Steps:

  • Copper-Free Conditions: The copper(I) cocatalyst is often sensitive and can be problematic. Consider a copper-free Sonogashira protocol. These reactions rely heavily on the right combination of palladium catalyst, ligand, and an amine base (which often doubles as the solvent).[10][11]

    • Catalyst/Ligand System: A combination of a palladium source like Pd(OAc)₂ or PdCl₂(PPh₃)₂ with a bulky, electron-rich phosphine ligand such as cBRIDP or tBuXPhos can be effective. For imidazopyridine substrates, catalysts like PdCl₂(PCy₃)₂ have been reported to work well under microwave conditions.[10]

  • Amine Base/Solvent: A bulky amine base like diisopropylethylamine (DIPEA) or dicyclohexylamine can be superior to triethylamine (TEA) for hindered substrates.

  • Temperature and Method: If thermal heating is ineffective, consider using microwave irradiation. This can often accelerate difficult couplings by rapidly reaching and maintaining the target temperature.[10]

  • Check Your Alkyne: Ensure the terminal alkyne is pure and that you are using a slight excess (1.2-1.5 equivalents).

Troubleshooting Decision Workflow

For a systematic approach to problem-solving, refer to the following workflow diagram.

troubleshooting_workflow start Low/No Yield in Cross-Coupling q_ligand Is the ligand appropriate for sterically hindered substrates? start->q_ligand sol_ligand Switch to Bulky Ligands: - Biarylphosphines (XPhos, SPhos) - NHCs (e.g., PEPPSI-IPent) q_ligand->sol_ligand No q_catalyst Is the catalyst being inhibited? q_ligand->q_catalyst Yes sol_ligand->q_catalyst sol_catalyst 1. Use higher ligand:Pd ratio (2:1). 2. Use well-defined precatalyst (G3/G4). 3. Protect free amine if present. q_catalyst->sol_catalyst Likely q_conditions Are reaction conditions optimal? q_catalyst->q_conditions No sol_catalyst->q_conditions sol_conditions 1. Screen bases (e.g., K₃PO₄, Cs₂CO₃). 2. Increase temperature incrementally. 3. Ensure anhydrous/anaerobic conditions. 4. Consider microwave irradiation. q_conditions->sol_conditions No q_byproducts Are specific side-products observed? (e.g., dehalogenation, hydrolysis) q_conditions->q_byproducts Yes sol_conditions->q_byproducts sol_byproducts Dehalogenation: Reductive elimination is slow. -> Use more electron-rich, bulkier ligand. Hydrolysis: Base is too strong/wet. -> Use K₃PO₄, ensure dry conditions. q_byproducts->sol_byproducts Yes end_success Reaction Optimized q_byproducts->end_success No sol_byproducts->end_success

Sources

optimizing mobile phase for (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine reverse phase HPLC

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide laboratories through the challenges of optimizing reverse-phase HPLC (RP-HPLC) methods for highly polar, basic compounds. Analyzing (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine presents a distinct chromatographic challenge: it possesses a highly basic primary methanamine group (pKa ~9–10) alongside an imidazopyridine core. On standard silica-based C18 columns, this combination inevitably leads to severe peak tailing and poor retention due to analyte ionization and secondary electrostatic interactions.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you master this separation.

Diagnostic Workflow

Workflow Start Analyze (6-Methyl-3H-imidazo[4,5-b] pyridin-2-yl)methanamine CheckRet Is Retention Time < 2 Column Volumes? Start->CheckRet LowRet Yes: Poor Retention (Analyte is highly ionized) CheckRet->LowRet GoodRet No: Adequate Retention CheckRet->GoodRet Sol1 Strategy A: High pH (10.5) Deprotonate amine using NH4HCO3 Requires Hybrid BEH Column LowRet->Sol1 Sol2 Strategy B: Low pH (2.0) Protonate silanols & use ion-pairing (0.1% TFA) LowRet->Sol2 Tailing Is Peak Tailing Factor (Tf) > 1.5? GoodRet->Tailing YesTail Yes: Secondary Interactions (Silanol cation-exchange) Tailing->YesTail NoTail No: Optimal Peak Shape Tailing->NoTail YesTail->Sol1 YesTail->Sol2

Diagnostic workflow for resolving retention and tailing of polar amines in RP-HPLC.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my analyte elute almost immediately at the void volume (t0) on a standard C18 column with a neutral mobile phase? A: The primary mechanism of retention in RP-HPLC is hydrophobic interaction[1]. At a neutral pH (e.g., pH 7.0), the primary amine group of your analyte is fully protonated (ionized). Ionization drastically increases the molecule's polarity, stripping away its ability to undergo hydrophobic interaction with the non-polar C18 stationary phase, which leads to immediate elution[1]. To increase retention, you must either neutralize the charge by raising the mobile phase pH above the analyte's pKa, or use an ion-pairing reagent to mask the charge and artificially add hydrophobicity[2].

Q2: I am experiencing severe peak tailing (Tf > 2.0). What causes this, and how can I correct it? A: Peak tailing for basic compounds is primarily caused by secondary cation-exchange interactions between the positively charged amine and unbonded, ionized silanol groups (-Si-O⁻) on the silica particle surface[3]. Older "Type-A" silica has silanol pKa values around 4–5, meaning they are heavily ionized at pH > 6. Correction Strategy:

  • Low pH: Lower the mobile phase pH to < 3.0. This protonates the silanols, neutralizing them and eliminating the cation-exchange interaction[3].

  • High pH: Raise the mobile phase pH to 10.5. This deprotonates your primary amine, neutralizing the analyte so it can no longer undergo cation-exchange[4]. (Note: This requires a specialized high-pH stable column).

Q3: I switched from Trifluoroacetic Acid (TFA) to Formic Acid (FA) for LC-MS compatibility, but my retention dropped significantly and tailing returned. Why? A: TFA is a strong acid and an excellent ion-pairing reagent. Its hydrophobic trifluoromethyl group interacts with the stationary phase, while its carboxylate pairs with your protonated amine, effectively shielding the positive charge and increasing retention[2]. Furthermore, TFA reduces Coulombic repulsions between positively charged analyte molecules on the column, improving mass loadability[5]. Formic acid is a much weaker acid and a poor ion-pairing agent; it fails to adequately screen the positive charges, leading to exposed amines that interact with residual silanols, resulting in broad, tailing peaks and reduced retention[5].

Section 2: Self-Validating Experimental Protocols
Protocol A: High-pH RP-HPLC Workflow (Recommended for UV & LC-MS)

Causality: Operating at pH 10.5 neutralizes the primary amine, maximizing hydrophobic retention and eliminating silanol interactions[4]. Ammonium bicarbonate is volatile, making this highly MS-compatible. Requirements: Ethylene Bridged Hybrid (BEH) C18 column (e.g., Waters XBridge) designed to withstand pH up to 12[4][6].

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve 0.79 g of Ammonium Bicarbonate in 1.0 L of HPLC-grade water to create a 10 mM solution.

  • pH Adjustment: Adjust to pH 10.5 using concentrated Ammonium Hydroxide.

    • Self-Validation Check: Measure pH after 10 minutes of stirring to ensure equilibrium. A drifting pH indicates incomplete mixing or temperature fluctuations.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Column Equilibration: Flush the BEH C18 column with 50:50 Water:Acetonitrile for 10 column volumes (CV), then equilibrate at 95% Buffer A / 5% B for 15 CV.

  • System Validation: Inject 1 µL of a neutral marker (e.g., Uracil).

    • Self-Validation Check: Uracil must elute with a symmetrical peak (Tf 0.9–1.1). If Tf > 1.2, the system has extra-column dead volume or a poorly seated fitting.

  • Sample Injection: Inject the imidazopyridine methanamine. You should observe up to a 10-fold increase in column efficiency and sharp peak shape compared to low pH methods[4][7].

Protocol B: Low-pH Ion-Pairing Workflow (For Standard Silica & UV Detection)

Causality: 0.1% TFA drops the pH to ~2.0, protonating silanols to prevent tailing[3], while pairing with the basic amine to drive retention[2][5].

Step-by-Step Methodology:

  • Mobile Phase A: Add 1.0 mL of MS-grade TFA to 1.0 L of HPLC-grade water (0.1% v/v).

  • Mobile Phase B: Add 1.0 mL of MS-grade TFA to 1.0 L of HPLC-grade Acetonitrile.

  • Equilibration: Equilibrate the standard C18 column for at least 20 CV.

    • Self-Validation Check: Monitor the baseline at 210 nm. The baseline drift must be < 1 mAU/min. TFA absorbs strongly at low wavelengths; a drifting baseline strictly indicates incomplete column equilibration.

  • Sample Preparation: Dissolve the sample in Mobile Phase A to prevent solvent-mismatch band broadening.

  • Execution: Run a gradient from 5% B to 60% B.

    • Self-Validation Check: Calculate the tailing factor (Tf) of the analyte. It should be < 1.5. If tailing persists despite the TFA, check for column voiding or metal contamination within the frit[8].

Section 3: Quantitative Data & Method Selection

Table 1: Comparison of Mobile Phase Additives for Basic Amines

AdditiveTypical Conc.pH RangeIon-Pairing StrengthMS CompatibilityEffect on Basic Amine Retention
Trifluoroacetic Acid (TFA) 0.05% - 0.1%1.8 - 2.2HighPoor (Ion Suppression)High (Increases retention via ion-pairing)[2]
Formic Acid (FA) 0.1%2.6 - 3.0LowExcellentLow (Poor shielding of positive charge)
Phosphoric Acid 10 - 25 mM2.1 - 3.1ModerateIncompatible (Non-volatile)Moderate (Good UV transparency)[1]
Ammonium Bicarbonate 10 mM9.5 - 10.5N/A (Analyte is neutral)Excellent (Volatile)Very High (Analyte deprotonation)[1]

Sources

Technical Support Center: Resolving False Positives in (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine Fluorescence Assays

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals who are utilizing (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine or similar novel compounds in fluorescence-based assays and are encountering potential false-positive results. This document provides the expertise and practical steps to diagnose, troubleshoot, and mitigate common sources of assay interference, ensuring the integrity of your experimental findings.

Introduction: The Challenge of False Positives in Fluorescence Assays

Fluorescence-based assays are a cornerstone of modern drug discovery and biological research due to their high sensitivity and adaptability to high-throughput screening (HTS) formats.[1][2] However, the introduction of exogenous small molecules, such as our compound of interest, (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine, can introduce artifacts that lead to false-positive or false-negative results.[3][4] Understanding and mitigating these artifacts is crucial to avoid wasting resources on compounds that do not have the desired biological activity.[3][4]

This guide will walk you through the common causes of false positives and provide a systematic approach to identify and resolve them in your experiments involving (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine.

Part 1: Frequently Asked Questions (FAQs)

Here, we address some of the initial questions you may have when encountering unexpected fluorescence signals.

Q1: My assay shows a strong signal in the presence of (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine. How can I be sure it's a true hit?

A1: A strong signal is promising, but it's essential to perform a series of control experiments to rule out assay artifacts. The primary sources of false positives are the intrinsic fluorescence of the compound (autofluorescence), quenching of the assay's fluorophore, and the inner filter effect.[3][5] A systematic approach to deconstruct the source of the signal is necessary for hit validation.

Q2: What is compound autofluorescence and why is it a problem?

A2: Autofluorescence is the intrinsic ability of a compound to emit light upon excitation.[3] If the excitation and emission spectra of your test compound overlap with those of your assay's fluorophore, the instrument will detect this compound-emitted light as a positive signal, leading to a false-positive result.[3][6] This is a common issue with heterocyclic compounds containing aromatic ring systems.[7]

Q3: Can (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine interfere with my assay even if it's not fluorescent?

A3: Yes. Non-fluorescent compounds can still interfere with fluorescence assays through several mechanisms:

  • Fluorescence Quenching: The compound can decrease the fluorescence signal of the assay's fluorophore through processes like Förster Resonance Energy Transfer (FRET) or collisional quenching.[5] This can lead to false negatives in assays that measure an increase in fluorescence, or false positives in assays that measure a decrease in fluorescence.

  • Inner Filter Effect: If the compound absorbs light at the excitation or emission wavelength of your assay's fluorophore, it can reduce the amount of light that reaches the fluorophore or the detector, leading to an artificially low signal.[1][5]

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that can scatter light or interact non-specifically with assay components, leading to unpredictable effects on the fluorescence signal.[8][9]

  • Assay Component Interaction: The compound may interact with other components in the assay buffer, such as detergents or proteins, which could indirectly affect the fluorescence readout.[5][10]

Q4: Are there any general strategies to minimize the risk of false positives from the start?

A4: Absolutely. Proactive assay design can save a significant amount of troubleshooting time. Consider the following:

  • Fluorophore Selection: Whenever possible, opt for red-shifted fluorophores (e.g., those that excite and emit at longer wavelengths).[11][12] Many interfering compounds tend to be more fluorescent in the blue-green spectral region.[13]

  • Assay Readout: If feasible, consider orthogonal assays with different detection methods (e.g., luminescence, absorbance) to validate your hits.[3][14] Luminescence assays, for instance, do not require an external light source for excitation and are therefore not susceptible to autofluorescence interference.[7][15]

  • Compound Concentration: Screen at the lowest effective concentration of your test compound to minimize the chances of aggregation and other concentration-dependent artifacts.[1]

Part 2: Troubleshooting Guide: A Step-by-Step Approach

When you suspect a false positive, a systematic troubleshooting workflow is your best course of action. This section provides detailed protocols to diagnose and address specific issues.

Issue 1: High background fluorescence observed in wells containing (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine.

Possible Cause: The compound is likely autofluorescent at the excitation and emission wavelengths of your assay.

cluster_0 Step 1: Initial Suspicion cluster_1 Step 2: Diagnostic Experiment cluster_2 Step 3: Data Interpretation cluster_3 Step 4: Conclusion & Next Steps A High fluorescence signal in wells with test compound B Prepare control wells: - Compound + Assay Buffer (No enzyme/substrate) - Vehicle (e.g., DMSO) + Assay Buffer A->B C Read fluorescence at assay's Ex/Em wavelengths B->C D Signal in compound well >> Signal in vehicle well? C->D E Conclusion: Compound is autofluorescent. Proceed to Mitigation Strategies. D->E Yes F Conclusion: Autofluorescence is not the primary issue. Investigate other causes (e.g., quenching, inner filter effect). D->F No cluster_0 Step 1: Initial Observation cluster_1 Step 2: Diagnostic Experiments cluster_3 Step 4: Conclusion A Lower than expected fluorescence signal with test compound B Quenching Assay: - Fluorophore (assay product) + Buffer - Fluorophore + Buffer + Test Compound A->B C Absorbance Scan: - Scan absorbance of test compound at assay's Ex/Em wavelengths A->C D Fluorescence lower with compound? B->D E Significant absorbance at Ex/Em wavelengths? C->E F Conclusion: Fluorescence Quenching is occurring. D->F Yes H Conclusion: No significant quenching or IFE. Investigate other possibilities (e.g., compound precipitation). D->H No G Conclusion: Inner Filter Effect is present. E->G Yes E->H No

Caption: Workflow for diagnosing quenching and inner filter effect.

  • Plate Setup:

    • Prepare wells containing the assay buffer and the fluorescent product of your assay (or the fluorophore itself) at a concentration that gives a robust signal.

    • To one set of wells, add (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine at its final assay concentration.

    • To another set of wells, add the vehicle control.

  • Fluorescence Reading: Read the fluorescence of the plate.

  • Data Analysis: A significant decrease in fluorescence in the wells containing your compound indicates quenching. [5]

  • Sample Preparation: Prepare a solution of (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine in your assay buffer at the final assay concentration.

  • Absorbance Scan: Using a spectrophotometer, scan the absorbance of the solution across a range of wavelengths that includes your assay's excitation and emission wavelengths.

  • Data Analysis: Significant absorbance at either the excitation or emission wavelength suggests that the inner filter effect is contributing to the observed signal decrease. [1][5]

StrategyDescriptionConsiderations
Lower Compound Concentration If possible, reduce the concentration of your test compound to minimize these effects.May not be feasible if a higher concentration is required for biological activity.
Use a Different Fluorophore Some fluorophores are less susceptible to quenching by certain compounds. [5]Requires re-optimization of the assay.
Shorter Pathlength If your instrument allows, using a microplate with a shorter pathlength (e.g., a 384-well or 1536-well plate) can reduce the inner filter effect. [5]Requires appropriate instrumentation.
Mathematical Corrections For the inner filter effect, mathematical corrections can be applied if the absorbance of the compound is known.These corrections can be complex and may not fully account for the effect.
Issue 3: Inconsistent or irreproducible results with (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine.

Possible Cause: The compound may have poor solubility in your aqueous assay buffer, leading to precipitation or aggregation.

  • Preparation: Prepare your test compound at the final assay concentration in the assay buffer. Also, prepare a higher concentration (e.g., 10x) to observe the solubility limit.

  • Visual Inspection: Visually inspect the solutions against a dark background for any signs of cloudiness or precipitate. You can also measure light scatter in a plate reader. [5]3. Centrifugation: Centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes. The presence of a pellet indicates precipitation.

StrategyDescriptionConsiderations
Optimize Solvent Concentration Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible (ideally <1%) but sufficient to maintain solubility. [16]High concentrations of organic solvents can affect enzyme activity and protein stability. [16]
Incorporate Detergents Non-ionic detergents like Triton X-100 or Tween-20 can help to improve the solubility of hydrophobic compounds and prevent aggregation. [5]The effect of detergents on your specific assay must be validated.
Sonication Briefly sonicating the compound solution after dilution into the assay buffer can help to break up aggregates and improve dissolution. [16]May not provide long-term stability.
Kinetic Solubility Assay Perform a formal kinetic solubility assay to determine the solubility of your compound under the specific assay conditions. [16]Provides a quantitative measure of solubility to guide assay development.

Part 3: The Importance of Orthogonal Assays

Even after extensive troubleshooting, the most reliable way to confirm a hit is to use an orthogonal assay. [3][14]This involves testing your compound in a secondary assay that measures the same biological endpoint but uses a different detection technology.

Examples of Orthogonal Approaches:

  • If your primary screen is fluorescence-based, a secondary screen could use:

    • Luminescence: Measures light produced by a chemical reaction.

    • Absorbance: Measures the change in light absorption by a substrate or product.

    • Label-free detection: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) directly measure binding events without the need for fluorescent labels. [14] A true positive hit should show activity in both the primary and the orthogonal assay, while a false positive resulting from assay interference will typically be active only in the primary fluorescence-based assay.

References

  • Assay Guidance Manual: Interference with Fluorescence and Absorbance. (2015, December 7). NCBI Bookshelf. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. ASSAY and Drug Development Technologies, 8(4), 470-484. [Link]

  • How to Reduce Autofluorescence. (2021, June 29). Labcompare. [Link]

  • How to develop an optimal fluorescence assay. (n.d.). Tecan. [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2024, July 13). MDPI. [Link]

  • How to reduce background autofluorescence and improve confocal microscopy images. (n.d.). Teflabs. [Link]

  • Photobleaching as a Signal Removal Tool in Multiplex Fluorescence Imaging. (2024, July 25). NanoString. [Link]

  • Assay Guidance Manual: Interference and Artifacts in High-content Screening. (2025, May 28). NCBI. [Link]

  • Bleaching Effects. (2024, June 15). Scientific Volume Imaging. [Link]

  • Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices. [Link]

  • Fluorescence Polarization Assays: Principles & Applications. (n.d.). BPS Bioscience. [Link]

  • Impact of aggregation on fluorescence sensitivity of molecular probes towards nitroaromatic compounds. (n.d.). Journal of Materials Chemistry C. [Link]

  • Photobleaching in Fluorescence Microscopy. (2021, February 1). AZoLifeSciences. [Link]

  • Causes for Autofluorescence and Techniques to Address it for Fluorescent Tissue Imaging. (2024, July 11). Visikol. [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (2012). ACS Medicinal Chemistry Letters, 3(10), 805-809. [Link]

  • Responsive Fluorophore Aggregation Provides Spectral Contrast for Fluorescence Lifetime Imaging. (2015). PLoS ONE, 10(7), e0131722. [Link]

  • Interference with Fluorescence and Absorbance. (n.d.). ResearchGate. [Link]

  • Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2020). SLAS DISCOVERY: Advancing Life Sciences R&D, 25(7), 657-669. [Link]

  • Aggregation Induced Emission and Nonlinear Optical Properties of an Intramolecular Charge-Transfer Compound. (2021). Materials, 14(8), 1938. [Link]

  • Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease. (2009). Journal of Medicinal Chemistry, 52(14), 4467-4478. [Link]

  • Validation of cell-based fluorescence assays: practice guidelines from the ICSH and ICCS. (2019). Cytometry Part B: Clinical Cytometry, 96(4), 271-277. [Link]

  • Structural Analysis and Identification of False Positive Hits in Luciferase-Based Assays. (2020). Journal of Chemical Information and Modeling, 60(4), 2176-2185. [Link]

  • Conjugated Aggregation-Induced Fluorescent Materials for Biofluorescent Probes: A Review. (2023). Materials, 16(2), 834. [Link]

  • Take Control of Your Flow Cytometry Assay. (2023, April 5). FluoroFinder. [Link]

  • Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. (2011). Journal of Chemical Information and Modeling, 51(11), 2846-2857. [Link]

  • Identification of false positives in a fluorescence polarization screen. (n.d.). BMG Labtech. [Link]

  • Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. (2025, November 11). ResearchGate. [Link]

  • ICC/IF Experiment Controls | Primary, Secondary, Negative, Positive, and More. (n.d.). Bio-Techne. [Link]

  • Overcoming Compound Fluorescence in the FLiK Screening Assay with Red-Shifted Fluorophores. (2013). Journal of the American Chemical Society, 135(21), 7912-7920. [Link]

  • Interference with Fluorescence and Absorbance. (2018). Methods in Molecular Biology, 1787, 1-13. [Link]

  • The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (n.d.). Sciforum. [Link]

  • Avoiding Fluorescence Assay Interference-The Case for Diaphorase. (2016). ASSAY and Drug Development Technologies, 14(3), 174-177. [Link]

  • Advances in Pyridyl-Based Fluorophores for Sensing Applications. (2022, October 24). IntechOpen. [Link]

  • Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. (2024, January 1). Molecules, 29(1), 235. [Link]

  • 6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2815. [Link]

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. (n.d.). FULIR. [Link]

Sources

Validation & Comparative

Comparative Guide: (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine vs. Alternative Imidazopyridine Pharmacophores in Targeted Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, the selection of an optimal heterocyclic core is the foundational step in developing potent and selective therapeutics. (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine has emerged as a highly privileged building block, particularly in the synthesis of ATP-competitive kinase inhibitors[1]. This guide objectively compares the structural mechanics, binding affinities, and synthetic versatility of the 6-methyl-imidazo[4,5-b]pyridine scaffold against alternative imidazopyridine isomers (such as imidazo[4,5-c]pyridine and imidazo[1,2-a]pyridine). Furthermore, it provides validated experimental workflows for researchers looking to integrate this pharmacophore into their high-throughput screening libraries.

Structural Mechanics & Pharmacophore Superiority

The biological efficacy of imidazopyridines is heavily dictated by the position of the nitrogen atom within the pyridine ring.

The Imidazo[4,5-b]pyridine Advantage

The imidazo[4,5-b]pyridine core acts as an exceptional purine isostere. It natively possesses the exact geometric requirements for binding to the highly conserved hinge region of protein kinases: an N3-hydrogen bond donor and an N4-hydrogen bond acceptor[2]. This bidentate interaction mimics the binding of the adenine ring of ATP.

The Role of the 6-Methyl and 2-Methanamine Substitutions
  • 6-Methyl Group (Lipophilic Contact): The addition of a methyl group at the 6-position restricts rotational degrees of freedom and provides a critical hydrophobic vector. During the discovery of allosteric AKT inhibitors (e.g., ARQ 092), researchers found that introducing a methyl group at the 6-position significantly improved overall kinase potency by engaging in direct lipophilic contacts within the kinase domain[3].

  • 2-Methanamine Linker (Solvent Vector): The primary amine acts as a highly reactive synthetic handle. Because the C2 position of the imidazo[4,5-b]pyridine scaffold naturally extends into the kinase solvent channel, the methanamine linker allows medicinal chemists to append diverse solubilizing groups or secondary binding motifs without disrupting the core hinge interaction[2].

Pharmacophore core Imidazo[4,5-b]pyridine Core n3 N3-H Bond Donor core->n3 n4 N4-H Bond Acceptor core->n4 methyl 6-Methyl Group core->methyl methanamine 2-Methanamine Linker core->methanamine hinge Kinase Hinge Region n3->hinge H-Bond n4->hinge H-Bond hydrophobic Hydrophobic Pocket methyl->hydrophobic Lipophilic Contact solvent Solvent Channel methanamine->solvent Vector Extension

Fig 1: Pharmacophore interaction model of (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine.

Comparative Performance Analysis

To objectively evaluate (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine, we must benchmark it against its structural cousins. While the[4,5-b] isomer is tailored for kinases (e.g., ALK, AKT)[4], the[4,5-c] isomer lacks the optimal N-H geometry for kinase hinge binding and is instead frequently utilized in antiviral applications, such as targeting the RNA-dependent RNA polymerase in Bovine Viral Diarrhea Virus (BVDV)[5].

Pharmacophore ScaffoldKinase Hinge Binding CapabilityLipophilic Ligand Efficiency (LLE)Primary Target ProfileSynthetic Versatility
6-Methyl-Imidazo[4,5-b]pyridine Optimal (Bidentate N3/N4 interaction)High (Pre-installed C6 lipophilic contact)Oncology (AKT, ALK, Aurora A)High (Amine handle)
Imidazo[4,5-c]pyridine Sub-optimal (Altered electronic distribution)ModerateAntiviral (e.g., BVDV polymerase)Moderate
Imidazo[1,2-a]pyridine Poor (Lacks essential N-H donor)Low to ModerateGPCRs, Ion Channels (e.g., Zolpidem)High

Experimental Methodologies

To ensure scientific integrity, the following protocols detail the synthesis of a target inhibitor using (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine and its subsequent biochemical validation. These methods are designed as self-validating systems to prevent false positives.

Protocol A: Library Synthesis via Amide Coupling

Objective: Append a diverse carboxylic acid library to the 2-methanamine linker. Causality & Expertise: HATU is selected as the coupling reagent because it is highly efficient for forming amides with minimal epimerization, even when coupling sterically hindered carboxylic acids to the methanamine. DIPEA is utilized as a non-nucleophilic base to deprotonate the amine hydrochloride salt without competing for the activated ester.

  • Preparation: Dissolve 1.0 eq of the target carboxylic acid and 1.2 eq of HATU in anhydrous DMF (0.2 M concentration).

  • Activation: Add 3.0 eq of DIPEA to the mixture and stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 1.1 eq of (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine to the solution. Stir for 2-4 hours at room temperature.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. Diagnostic check: If the intermediate activated ester mass is observed without product formation, steric hindrance is too high, prompting a switch to a less bulky acid or mild heating (40°C).

  • Purification: Quench with water, extract with EtOAc, and purify via preparative HPLC to achieve >95% purity.

Protocol B: HTRF Kinase Assay Validation

Objective: Determine the IC50 of the synthesized imidazo[4,5-b]pyridine derivatives. Causality & Expertise: Homogeneous Time-Resolved Fluorescence (HTRF) is chosen over standard colorimetric assays because the time-resolved fluorescence resonance energy transfer eliminates background autofluorescence from the library compounds, drastically reducing false-positive rates for ATP-competitive inhibitors.

  • Reagent Assembly: Prepare a master mix containing the target kinase (e.g., AKT1), biotinylated peptide substrate, and ATP at its predetermined Michaelis constant ( Km​ ) to ensure maximum sensitivity to competitive inhibitors.

  • Compound Incubation: Dispense the synthesized inhibitors in a 10-point dose-response format (ranging from 10 µM to 0.5 nM) into a 384-well plate. Add the kinase master mix and incubate for 60 minutes at 25°C.

  • Detection: Add the HTRF detection buffer (containing Eu3+-cryptate labeled anti-phospho antibody and Streptavidin-XL665). Incubate for an additional 60 minutes.

  • Self-Validation (Z'-Factor): The assay must include a DMSO vehicle control (0% inhibition) and a Staurosporine positive control (100% inhibition). Calculate the Z'-factor. Diagnostic check: Proceed with IC50 calculation only if Z' > 0.5, confirming assay robustness.

  • Readout: Measure fluorescence emission at 620 nm and 665 nm. Calculate the FRET ratio (665/620) to determine the IC50.

Workflow step1 1. Amide Coupling (HATU, DIPEA, DMF) step2 2. LC-MS & HPLC Purification (>95% Purity Check) step1->step2 step3 3. HTRF Kinase Assay (ATP-Competitive Screening) step2->step3 step4 4. Z'-Factor Validation (Quality Control > 0.5) step3->step4 step5 5. IC50 Determination (Dose-Response Curve) step4->step5

Fig 2: Standardized workflow for synthesizing and validating imidazo[4,5-b]pyridine inhibitors.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. National Institutes of Health (NIH).
  • Design of 7-amino-6-chloro-3H-imidazo[4,5-b]pyridine scaffold from 5-chloro-2,4-diaminopyrimidine pharmacophore: identification of potent inhibitors of anaplastic lymphoma kinase. RSC Publishing.
  • Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry.
  • Regioselective C2-arylation of imidazo[4,5-b]pyridines. RSC Publishing.
  • Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor. Journal of Medicinal Chemistry - ACS Publications.

Sources

Comparative Cytotoxicity of (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine Scaffolds vs. Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: In vitro comparative efficacy, mechanistic causality, and self-validating assay protocols.

Executive Summary

While (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine (CAS: 1082568-21-5) serves primarily as a foundational primary amine building block, its functionalized derivatives represent a highly potent class of targeted anticancer agents. The imidazo[4,5-b]pyridine core is a privileged heterocyclic scaffold that mimics the natural purine/adenine nucleus[1]. This structural homology grants these compounds exceptional ability to competitively bind the ATP-binding pockets of oncogenic kinases and modulate efflux pumps[1][2].

This guide provides an objective, data-driven comparison of imidazo[4,5-b]pyridine derivatives against standard-of-care chemotherapeutics (Doxorubicin and Etoposide) across major cancer cell lines, supported by self-validating experimental workflows.

Mechanistic Causality: The Purine Bioisostere Advantage

To understand the cytotoxicity of this scaffold, we must look at the causality of its molecular interactions. The efficacy of (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine derivatives is driven by a dual-action mechanism:

  • Kinase Inhibition via ATP-Mimicry: The imidazo[4,5-b]pyridine core acts as a purine bioisostere. By occupying the ATP-binding clefts of critical kinases such as Cyclin-Dependent Kinase 9 (CDK9) and Ataxia Telangiectasia Mutated (ATM) kinase, these compounds halt transcriptional elongation and DNA repair mechanisms, forcing the cell into apoptosis[3][4].

  • Multidrug Resistance (MDR) Reversal: Refractory cancers often overexpress the ABCB1 (P-glycoprotein) efflux pump. Imidazo[4,5-b]pyridine derivatives have been shown to allosterically modulate ABCB1, restoring intracellular accumulation of co-administered chemotherapeutics and reversing the MDR phenotype[1]. Furthermore, they upregulate pro-apoptotic genes like BAX and BIM in hematological cancers[5].

MOA Scaffold (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine Derivatives Kinase ATP-Competitive Kinase Inhibition (CDK9 / ATM) Scaffold->Kinase Purine Bioisosterism Efflux ABCB1 / P-gp Modulation (Efflux Pump Inhibition) Scaffold->Efflux Allosteric Binding Apop Apoptosis Induction (BAX/BIM Upregulation) Kinase->Apop Target Engagement MDR Multidrug Resistance Reversal (Intracellular Accumulation) Efflux->MDR Restored Sensitivity

Fig 1. Dual-action mechanistic pathway of imidazo[4,5-b]pyridine derivatives in cancer cells.

Comparative Cytotoxicity Profiling

The following table synthesizes in vitro IC₅₀ data from recent literature, objectively comparing the performance of optimized imidazo[4,5-b]pyridine derivatives against established clinical standards.

Note: The primary amine building block itself requires functionalization (e.g., into ureas, amides, or tetracyclic structures) to achieve the sub-micromolar potencies listed below.

Compound ClassCell LinePrimary Target / MechanismMean IC₅₀ (µM)Reference StandardStandard IC₅₀ (µM)
Imidazo[4,5-b]pyridine deriv.MCF-7 (Breast)CDK9 Inhibition0.85[3]Doxorubicin~1.65[3]
Tetracyclic Imidazo[4,5-b]pyridineHCT116 (Colon)DNA Binding / Apoptosis0.30 - 1.05[3][6]Etoposide>1.50[2]
Imidazo[4,5-b]pyridine deriv.A549 (Lung)ATM Kinase Inhibition0.0014 (1.4 nM)[4]EtoposideN/A (Used as sensitizer)[4]
Imidazo[4,5-b]pyridine deriv.K562 (Leukemia)COX-2 Inhibition / Apoptosis1.45 - 4.25[2][7]Etoposide~2.00[2]

Data Synthesis Insight: The data demonstrates that imidazo[4,5-b]pyridine scaffolds frequently outperform Doxorubicin in solid tumor lines (MCF-7)[3] and show remarkable sub-nanomolar potency when optimized for specific kinase targets like ATM in lung carcinoma models[4].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every assay includes internal controls to rule out false positives caused by assay artifacts or compound autofluorescence.

Workflow Seed 1. Cell Seeding & Adherence Treat 2. Compound Treatment (48h) Seed->Treat MTT 3A. MTT Assay (Viability/IC50) Treat->MTT FACS 3B. Flow Cytometry (Annexin V/PI) Treat->FACS Data 4. Comparative Data Synthesis MTT->Data FACS->Data

Fig 2. Self-validating experimental workflow for comparative cytotoxicity profiling.

Protocol A: High-Throughput MTT Cell Viability Assay

Causality: The MTT assay measures mitochondrial reductase activity, which directly correlates to the number of viable cells. A 48-hour incubation is chosen to allow sufficient time for kinase inhibition to translate into measurable phenotypic cell death[3].

  • Cell Seeding: Seed MCF-7 or HCT116 cells at a density of 5×103 cells/well in a 96-well plate. Incubate overnight at 37°C in 5% CO₂ to allow adherence.

  • Compound Preparation: Dissolve the (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine derivative in DMSO. Prepare serial dilutions in complete media (0.01 µM to 100 µM).

    • Self-Validation Step: Ensure final DMSO concentration never exceeds 0.1% v/v to prevent solvent-induced toxicity.

  • Treatment: Aspirate media and apply compound dilutions. Include three critical controls:

    • Negative Control: Untreated cells (Baseline 100% viability).

    • Vehicle Control: Cells treated with 0.1% DMSO (Rules out solvent effects).

    • Positive Control: Cells treated with 10 µM Doxorubicin or Etoposide (Validates assay dynamic range).

  • Incubation & Readout: Incubate for 48 hours. Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Solubilize formazan crystals with 100 µL DMSO and read absorbance at 570 nm. Calculate IC₅₀ using non-linear regression analysis.

Protocol B: Flow Cytometric Apoptosis Evaluation (Annexin V / PI)

Causality: Cytotoxicity can occur via programmed cell death (apoptosis) or uncontrolled lysis (necrosis). Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis)[5].

  • Treatment & Harvest: Treat cells with the compound at and the calculated IC₅₀ for 24-48 hours. Harvest cells using enzyme-free dissociation buffer to preserve cell surface phosphatidylserine.

  • Staining: Wash cells twice in cold PBS. Resuspend 1×105 cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Self-Validation Step (Compensation): Run unstained cells, Annexin V-only cells, and PI-only cells to set up proper fluorescence compensation and gating strategies.

    • Analyze on a flow cytometer. Cells in the lower-right quadrant (Annexin V+/PI-) represent early apoptosis, confirming the kinase-inhibitory mechanism of action.

Conclusion for Drug Developers

The (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine scaffold provides a highly versatile, purine-mimicking foundation for drug design. When functionalized, these derivatives routinely exhibit cytotoxicity profiles that rival or exceed standard agents like Doxorubicin and Etoposide, particularly in their ability to target specific kinases (CDK9, ATM) and reverse MDR phenotypes. Researchers looking to develop next-generation targeted therapies should strongly consider the imidazo[4,5-b]pyridine core for its high synthetic tractability and potent biological activity.

Sources

Validating Target Engagement of (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine: A CETSA Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Molecular Challenge

In early-stage drug discovery, particularly Fragment-Based Drug Discovery (FBDD), confirming that a small molecule engages its intended target within the complex environment of a living cell is a critical milestone.

(6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is a low-molecular-weight fragment featuring an imidazo[4,5-b]pyridine core. This specific heterocyclic scaffold is a "privileged structure" in medicinal chemistry, frequently utilized as an ATP-competitive hinge-binding motif for various kinases (such as Aurora kinases, p38 MAPK, and PAK4)[1][2].

However, validating the target engagement of such fragments presents a unique challenge:

  • ATP Competition: In biochemical assays, a fragment might show promising affinity. Yet, inside a live cell, it must compete with millimolar concentrations of endogenous ATP.

  • Subtle Conformational Changes: Low-molecular-weight fragments often do not induce the massive conformational shifts required for detection by traditional cellular assays.

To bridge the gap between acellular biochemical data and true physiological efficacy, we must employ robust biophysical techniques. This guide evaluates the Cellular Thermal Shift Assay (CETSA) as the gold standard for validating this fragment's engagement, objectively comparing its performance against DARTS (Drug Affinity Responsive Target Stability) and SPR (Surface Plasmon Resonance).

Mechanistic Comparison: CETSA vs. DARTS vs. SPR

To understand why CETSA is uniquely suited for a fragment like (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine, we must analyze the causality behind each assay's mechanism.

  • CETSA (Cellular Thermal Shift Assay): Operates on the thermodynamic principle that ligand binding stabilizes the folded state of a protein. When subjected to a thermal gradient, the ligand-target complex resists heat-induced unfolding and subsequent aggregation better than the unbound protein[3][4]. For hinge-binding fragments, even minor interactions contribute to the overall Gibbs free energy ( ΔG ), resulting in a measurable shift in the melting temperature ( ΔTm​ ).

  • DARTS (Drug Affinity Responsive Target Stability): Relies on the premise that ligand binding protects the target from limited proteolysis (e.g., by Pronase)[3][5]. While powerful for large molecules that shield protease cleavage sites or induce major folding changes, DARTS often fails for small fragments like our imidazopyridine derivative, as the fragment's footprint is too small to prevent protease access to the rest of the kinase[5].

  • SPR (Surface Plasmon Resonance): An acellular, sensor-based method that measures real-time binding kinetics ( Kon​ , Koff​ ) by flowing the compound over an immobilized target[6][7]. While highly sensitive, SPR completely lacks the cellular context (macromolecular crowding, native protein complexes, and competitive intracellular ATP).

TE_Mechanisms Compound (6-Methyl-3H-imidazo[4,5-b] pyridin-2-yl)methanamine Complex Ligand-Target Complex (Thermodynamically Stable) Compound->Complex Binds in live cell SPR SPR (Surface Binding) Compound->SPR Flows over chip Target Intracellular Kinase (e.g., Aurora A) Target->Complex Target->SPR Immobilized target CETSA CETSA (Thermal Challenge) Complex->CETSA Resists Denaturation (Clear ΔTm shift) DARTS DARTS (Protease Challenge) Complex->DARTS Resists Proteolysis (Often subtle/masked)

Caption: Logical pathways of target engagement validation methods for small molecule fragments.

Performance Comparison Matrix
ParameterCETSADARTSSPR
Physiological Context High (Intact live cells)Medium (Cell lysates)Low (Purified recombinant protein)
Fragment Sensitivity High (Detects ΔG shifts)Low (Requires structural shielding)High (Detects low-affinity transient binding)
ATP Competition Preserved (Native cellular ATP)Disrupted (Diluted in lysate)Absent (Unless artificially supplemented)
Label Requirement Label-freeLabel-freeLabel-free (Requires protein immobilization)
Throughput Medium (High with RT-CETSA/AlphaLISA)Low (Western Blot dependent)High (Automated microfluidics)

Strategic Recommendation: For (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine, SPR should be used first to confirm direct biochemical binding and calculate residence time. CETSA must then be deployed to confirm that this binding translates into the live-cell environment[6]. DARTS is not recommended for this specific fragment class due to the high risk of false negatives caused by background proteolysis and insufficient steric shielding[5].

Experimental Workflow: CETSA Protocol for Fragment Validation

To ensure scientific integrity, a CETSA protocol must be a self-validating system . Because fragments often require high dosing concentrations (e.g., 10–50 μ M), there is a risk that the compound acts as a non-specific chemical denaturant. To control for this, we must monitor a non-target housekeeping protein (e.g., GAPDH) alongside our target kinase.

Step-by-Step Methodology

1. Cell Culture and Compound Treatment

  • Action: Culture target cells (e.g., K562 or HeLa) to 70-80% confluency. Harvest and resuspend in fresh media.

  • Treatment: Divide cells into two populations. Treat Population A with (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine (e.g., 20 μ M) and Population B with an equivalent volume of DMSO (Vehicle control).

  • Causality: Incubate for 1-2 hours at 37°C. This duration allows the fragment to permeate the membrane, reach equilibrium, and compete with intracellular ATP without inducing downstream transcriptional changes or apoptosis, which could alter basal protein stability.

2. Aliquoting and Thermal Challenge

  • Action: Aliquot 50 μ L of the cell suspension into PCR tubes (10 tubes per treatment group).

  • Treatment: Subject the tubes to a temperature gradient (e.g., 40°C to 70°C, in 3°C increments) for exactly 3 minutes using a thermal cycler, followed immediately by 3 minutes at room temperature.

  • Causality: The 3-minute heating precisely denatures unbound proteins. Over-heating or prolonged exposure can artificially decrease the apparent potency of stabilization, masking target engagement[4].

3. Cell Lysis and Fractionation

  • Action: Add a mild detergent (e.g., 0.4% NP-40) and apply 3 cycles of rapid freeze-thaw (liquid nitrogen to 25°C water bath).

  • Causality: Critical Step. We must use mechanical/mild lysis. Harsh detergents like SDS will solubilize already-denatured proteins, destroying the assay's fundamental premise (separating folded from unfolded protein).

  • Separation: Centrifuge at 100,000 x g for 20 minutes at 4°C. The pellet contains aggregated (denatured) proteins; the supernatant contains the soluble (folded) target.

4. Detection and Non-Parametric Analysis

  • Action: Analyze the soluble fraction via Western Blot (or AlphaLISA for higher throughput). Probe for the target kinase and a control protein (GAPDH).

  • Data Handling: Plot the relative band intensity (Fraction Unfolded) against temperature. Instead of relying solely on a single Tm​ calculation, utilize NPARC (Non-Parametric Analysis of Response Curves) to assess the goodness-of-fit across the entire melting curve, which is highly sensitive for low-affinity fragments[4][6].

CETSA_Workflow Step1 1. Intact Cell Treatment Incubate cells with Imidazopyridine fragment vs. DMSO Step2 2. Thermal Challenge Heat aliquots across gradient (40-70°C) for 3 mins Step1->Step2 Step3 3. Mild Lysis & Ultracentrifugation Extract soluble (folded) protein fraction; pellet aggregates Step2->Step3 Step4 4. Target Detection Quantify remaining soluble kinase via Western Blot Step3->Step4 Step5 5. NPARC Data Analysis Plot melting curves & calculate thermodynamic shift Step4->Step5

Caption: Step-by-step experimental workflow for conducting a Cellular Thermal Shift Assay (CETSA).

Data Interpretation & Troubleshooting

When analyzing the CETSA data for (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine, look for the following signatures:

  • Positive Target Engagement: The melting curve of the compound-treated sample shifts to the right compared to the DMSO control. A ΔTm​ of 2-3°C is generally considered a robust indicator of engagement[3].

  • Negative Control Validation: The melting curve for GAPDH must remain identical between the treated and DMSO groups. If GAPDH also shifts, the fragment is causing non-specific chemical stabilization or altering global cellular pH/osmolarity.

  • Isothermal Dose-Response (ITDR): If a thermal shift is observed, select the temperature at which 75% of the target is degraded in the DMSO control (e.g., T75​ ). Perform a dose-response experiment at this single temperature to calculate the cellular EC50​ of the fragment[6].

Conclusion

Validating the target engagement of early-stage fragments like (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine requires assays that respect the physiological environment. While SPR provides excellent baseline biochemical kinetics, CETSA stands out as the superior methodology for confirming live-cell target engagement . It bypasses the steric limitations of DARTS and directly measures the thermodynamic stabilization conferred by the fragment in the presence of native ATP competition. By strictly adhering to the controlled workflow and NPARC data analysis outlined above, researchers can confidently advance imidazopyridine-based hits through the drug development pipeline.

References

  • Creative Proteomics. DARTS vs CETSA: Choosing the Right Assay for Target Validation.
  • MDPI. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review.
  • bioRxiv. A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement.
  • NIH / PMC. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • ACS Publications. Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate.
  • PubMed. Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties.

Sources

comparing in vivo half-life of (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine and structural analogs

Author: BenchChem Technical Support Team. Date: April 2026

A Researcher's Guide to Comparing the In Vivo Half-Life of Imidazo[4,5-b]pyridine Analogs

Introduction

The imidazo[4,5-b]pyridine scaffold, a structural bioisostere of natural purines, is a cornerstone in modern medicinal chemistry.[1][2] Its versatile structure has been successfully incorporated into a wide array of therapeutic agents, from kinase inhibitors in oncology to novel anti-inflammatory drugs.[3][4] A critical parameter in the optimization of these drug candidates is their pharmacokinetic profile, with the in vivo half-life (t½) being a primary determinant of dosing frequency and overall therapeutic efficacy. A compound with a very short half-life may require frequent dosing, leading to poor patient compliance, while an excessively long half-life can increase the risk of accumulation and toxicity.[5]

This guide provides a comprehensive framework for comparing the in vivo half-life of the research chemical (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine and its structural analogs. While specific, directly comparable pharmacokinetic data for this exact compound is not extensively available in the public domain, this guide will establish the principles and methodologies for such a comparison. We will detail a robust experimental protocol for determining half-life and explore the crucial structure-half-life relationships using data from closely related imidazopyridine isomers to illustrate key concepts. The objective is to empower researchers and drug development professionals with the knowledge to rationally design and evaluate novel imidazopyridine derivatives with optimized pharmacokinetic properties.

The Foundational Role of In Vivo Half-Life (t½) in Drug Design

The in vivo half-life of a drug is defined as the time it takes for the concentration of the drug in the blood plasma to decrease by 50%.[6] This parameter is not an independent variable but is fundamentally determined by two other key pharmacokinetic properties: the volume of distribution (Vd) and the clearance (CL) of the compound.[6]

The relationship is mathematically expressed as:

t½ = (0.693 × Vd) / CL

  • Volume of Distribution (Vd): This is a theoretical volume that represents the extent to which a drug distributes throughout the body's tissues rather than remaining in the plasma. A higher Vd suggests more of the drug is in the tissues, which can lead to a longer half-life.

  • Clearance (CL): This represents the volume of plasma cleared of the drug per unit of time, primarily through metabolism (e.g., by liver enzymes) and excretion (e.g., by the kidneys). Higher clearance leads to a shorter half-life.

Understanding this relationship is paramount. To extend a compound's half-life, a medicinal chemist must introduce structural modifications that either increase its volume of distribution or, more commonly, decrease its rate of clearance by making it less susceptible to metabolic enzymes.

A Self-Validating Protocol for In Vivo Half-Life Determination

The accurate determination of a compound's half-life is foundational to any comparative study. The following protocol outlines a standard workflow using a rodent model, which provides a reliable and translatable estimate of a compound's pharmacokinetic behavior.

Step-by-Step Experimental Workflow
  • Animal Model Selection: Sprague-Dawley rats or C57BL/6 mice are commonly used. The choice depends on the specific research question and available disease models. For initial PK screening, mice are often preferred due to lower compound requirements.

  • Compound Formulation and Administration:

    • The compound must be formulated in a biocompatible vehicle (e.g., saline, 5% DMSO/5% Solutol in water).

    • For an accurate determination of clearance and half-life, an intravenous (IV) bolus administration is the gold standard. A typical dose might be 1-2 mg/kg.

    • Oral (PO) administration (e.g., 5-10 mg/kg) is also performed to assess oral bioavailability but can complicate the direct interpretation of elimination half-life due to the absorption phase.

  • Blood Sampling:

    • Blood samples (typically 20-50 µL) are collected at multiple time points post-dose. A typical schedule for a compound with an unknown half-life might be: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • Samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately placed on ice.

  • Plasma Preparation: Samples are centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma from blood cells. The supernatant (plasma) is transferred to a new set of tubes and stored at -80°C until analysis.

  • Bioanalysis by LC-MS/MS:

    • Sample Preparation: A protein precipitation step is performed by adding a solvent like acetonitrile (often containing an internal standard) to the plasma samples. This removes large proteins that would interfere with the analysis.

    • Quantification: The concentration of the compound in each plasma sample is accurately measured using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, allowing for the precise quantification of the drug molecule.

  • Pharmacokinetic Data Analysis:

    • The plasma concentration versus time data is plotted.

    • For IV data, the terminal elimination phase is identified. When plotted on a logarithmic scale (ln Concentration vs. Time), this phase should appear as a straight line.[7]

    • The slope of this linear portion is equal to the negative elimination rate constant (-kel).[7]

    • The half-life is then calculated using the formula: t½ = 0.693 / kel .[7]

Workflow Visualization

The following diagram illustrates the standard workflow for determining in vivo half-life.

G cluster_in_vivo In-Vivo Phase cluster_ex_vivo Ex-Vivo / Bioanalysis Phase cluster_analysis Data Analysis Phase Dosing 1. Compound Administration (IV Bolus in Mouse/Rat) Sampling 2. Serial Blood Sampling (Multiple Time Points) Dosing->Sampling Drug Circulates Plasma 3. Plasma Preparation (Centrifugation) Sampling->Plasma Collect Samples LCMS 4. LC-MS/MS Analysis (Protein Precipitation & Quantification) Plasma->LCMS Analyze Samples Plot 5. Plot Data (ln[Conc] vs. Time) LCMS->Plot Calculate 6. Calculate kel & t½ (t½ = 0.693 / kel) Plot->Calculate Determine Slope (-kel)

Caption: Workflow for In Vivo Half-Life Determination.

Comparative Analysis: A Case Study with Imidazo[1,2-a]pyridine Analogs

To illustrate how structural modifications impact half-life, we will examine data from a study on anti-tubercular imidazo[1,2-a]pyridines, a closely related isomer of the imidazo[4,5-b]pyridine class.[8] This provides a real-world example of how targeted chemical changes can profoundly alter pharmacokinetic outcomes.

Compound IDStructureKey Structural FeaturesIn Vivo Half-Life (t½) in Mice (PO Admin)[8]
Parent (Cmpd 13) 2-pyridyl substituent; 6-methyl; 7-chloro on imidazopyridine core.~5 hours
Analog (Cmpd 18) 2-phenyl substituent; 6-methyl; 7-chloro on imidazopyridine core.>12 hours

Note: Structures are simplified representations based on the referenced literature for illustrative purposes.

In this direct comparison, switching the 2-pyridyl group in the parent compound to a 2-phenyl group in the analog resulted in a more than doubling of the observed half-life.[8] This highlights a critical principle: even seemingly minor structural changes can have significant pharmacokinetic consequences. The following section delves into the mechanistic reasons for such changes.

Decoding the Structure-Half-Life Relationship (SHLR)

The primary driver of a compound's half-life is its metabolic stability. For N-heterocyclic scaffolds like imidazopyridines, clearance is often dominated by metabolism via two main enzyme families: Cytochrome P450s (CYPs) and Aldehyde Oxidase (AO).[9][10] Understanding how structural changes affect a compound's susceptibility to these enzymes is key to tuning its half-life.

Key Metabolic Pathways and Evasion Strategies
  • Cytochrome P450 (CYP) Oxidation:

    • Mechanism: CYPs are a superfamily of enzymes, primarily in the liver, that catalyze the oxidation of xenobiotics.[10] For imidazopyridines, this often occurs at electron-rich positions on the aromatic rings or at alkyl substituents (e.g., hydroxylation of a methyl group).

    • Evasion Strategy: Metabolic Blocking. A common and effective strategy to increase half-life is to replace a hydrogen atom at a metabolically liable position with a group that is resistant to CYP oxidation, such as a fluorine (F) or chlorine (Cl) atom. The high strength of the C-F bond makes it difficult for CYPs to break.

  • Aldehyde Oxidase (AO) Metabolism:

    • Mechanism: AO is a cytosolic enzyme that metabolizes N-heterocycles, particularly those with electron-deficient positions.[9] It catalyzes oxidation at carbon atoms adjacent to a ring nitrogen.

    • Evasion Strategy: Steric Hindrance & Electronic Modulation. The susceptibility to AO can be reduced by placing bulky substituents near the potential site of oxidation, which sterically hinders the enzyme's access. Alternatively, adding electron-donating groups to the ring system can make it less electronically favorable for AO-mediated oxidation.[9]

Conceptual SHLR Visualization

This diagram illustrates potential modification sites on a generic imidazopyridine core and their likely impact on metabolic stability and half-life.

Caption: Strategies to Extend Half-Life on an Imidazopyridine Core.

Conclusion

The optimization of in vivo half-life is a multi-parameter challenge that requires a systematic and data-driven approach. While direct pharmacokinetic data for (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine may be limited, the principles for its evaluation and optimization are well-established. By employing a robust experimental protocol to generate high-quality pharmacokinetic data and applying a deep understanding of structure-half-life relationships, researchers can effectively compare structural analogs. The key to success lies in making targeted chemical modifications designed to reduce metabolic clearance by blocking common sites of CYP450 or Aldehyde Oxidase activity. This guide provides a foundational framework for these efforts, enabling the rational design of imidazopyridine-based drug candidates with pharmacokinetic profiles suitable for clinical success.

References

  • Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]

  • Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry, 53(14), 5213–5226. [Link]

  • V, P., & Chandra, N. (2019). A simple method to determine the elimination half-life of drugs displaying noncumulative toxicity. bioRxiv. [Link]

  • Gontijo, R., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Tommasi, R., et al. (2017). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 8(10), 1045–1050. [Link]

  • Chem Help ASAP. (2020). determining a drug's half-life. YouTube. [Link]

  • Wang, Y., et al. (2024). Predicting Elimination of Small-Molecule Drug Half-Life in Pharmacokinetics Using Ensemble and Consensus Machine Learning Methods. Journal of Chemical Information and Modeling, 64(8), 3080–3092. [Link]

  • Desroy, N., et al. (2025). Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. Bioorganic & Medicinal Chemistry Letters, 129, 130397. [Link]

  • Khumalo, H. M., et al. (2019). Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles. RSC Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2024). Predicting Elimination of Small-Molecule Drug Half-Life in Pharmacokinetics Using Ensemble and Consensus Machine Learning Methods. PubMed. [Link]

  • Scott, J. S., et al. (2011). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Journal of Medicinal Chemistry, 54(20), 7254–7262. [Link]

  • Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed. [Link]

  • El-Sayed, N. N. E., et al. (2013). The position of imidazopyridine and metabolic activation are pivotal factors in the antimutagenic activity of novel imidazo[1,2-a]pyridine derivatives. PubMed. [Link]

  • Rather, B. A., et al. (2021). Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. PubMed. [Link]

  • Deranged Physiology. (2025). Half-life. [Link]

  • Perin, N., et al. (N.D.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]

  • Obach, R. S. (2019). The role of drug metabolizing enzymes in clearance. ResearchGate. [Link]

  • SR-9186. (2013). ML368 Identification of Imidazopyridines as Selective Inhibitors of the Cytochrome P450 Enzyme CYP3A4. NCBI. [Link]

  • Sebbar, N. A., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy. [Link]

  • Aouad, M. R., et al. (2008). 6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1684. [Link]

Sources

Safety Operating Guide

(6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the handling and disposal of complex heterocyclic amines require a rigorous, scientifically grounded approach. (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine (CAS: 1082568-21-5) is a structurally dense, nitrogen-rich organic compound frequently utilized as a building block in drug discovery and advanced synthetic chemistry.

Due to its high nitrogen-to-carbon ratio and inherent biological activity, improper disposal poses severe environmental, regulatory, and operational risks. This guide provides a comprehensive, self-validating protocol for the safe segregation, handling, and ultimate destruction of this compound, ensuring compliance and operational excellence.

Chemical Hazard Profile & Causality

To design an effective disposal strategy, we must first understand the molecular vulnerabilities and reactivity of the compound. The presence of the imidazopyridine core coupled with a primary methanamine group dictates its environmental fate and destruction requirements.

Table 1: Hazard and Physicochemical Profile

PropertySpecificationOperational Implication
Chemical Name (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamineContains multiple basic nitrogen centers.
CAS Number 1082568-21-5Regulatory tracking and manifesting identifier.
Molecular Formula C8H10N4High nitrogen content (4 atoms per molecule) dictates incineration method.
Chemical Class Heterocyclic AminePotential for environmental persistence and aquatic toxicity.
Reactivity Weak base; reactive with strong oxidizers and acidsRequires strict segregation in waste accumulation areas.

The Causality of Disposal: Because this molecule contains four nitrogen atoms, standard open-air burning or low-temperature incineration will result in incomplete combustion, releasing highly toxic and environmentally destructive nitrogen oxides (NOx)[1]. Furthermore, heterocyclic amines can act as potent environmental contaminants if released into wastewater systems, disrupting microbial ecosystems in biological sewage treatment plants[2]. Therefore, the compound strictly requires controlled, high-temperature incineration coupled with flue gas scrubbing [3].

Laboratory Waste Segregation & Storage Protocol

Before the chemical leaves your facility, it must be properly segregated to prevent exothermic reactions or the evolution of toxic gases.

WasteWorkflow Start Generate Waste: (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine Solid Solid Waste (Powder, PPE, Filters) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid Segregate Segregate from Oxidizers & Acids Solid->Segregate Liquid->Segregate Store Store in Satellite Accumulation Area (SAA) Segregate->Store EHS EHS Collection & Manifesting Store->EHS Incinerate Licensed Chemical Destruction Plant EHS->Incinerate

Figure 1: Laboratory waste segregation and disposal workflow for heterocyclic amines.

Step-by-Step Segregation Methodology:
  • Containerization: Utilize dedicated, clearly labeled, puncture-resistant High-Density Polyethylene (HDPE) or glass containers. Do not use metal containers, as amines can weakly corrode certain metals in the presence of moisture[4].

  • Chemical Isolation: Strictly isolate this waste stream from strong oxidizers, peroxides, acid chlorides, and strong inorganic acids. Mixing amines with these classes can cause violent exothermic reactions[4].

  • Accumulation: Store the waste in a designated Satellite Accumulation Area (SAA) within a continuously ventilated fume hood or a flammables/corrosives cabinet.

Step-by-Step Disposal Methodologies

Do not discharge this material into sewer systems[3]. All forms of the compound must be captured for thermal destruction.

Protocol A: Solid Waste Disposal (Powders & Consumables)
  • Collection: Gather all solid waste, including residual pure powder, contaminated weigh boats, filter paper, and used Level D Personal Protective Equipment (nitrile gloves).

  • Packaging: Place the materials into a dedicated chemical solid waste bag (often a heavy-duty, clear plastic liner) housed within a rigid secondary container.

  • Labeling: Seal the container tightly and affix a hazardous waste label: "Hazardous Waste: Toxic Solid, Heterocyclic Amine (Contains 6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine)."

  • Transfer: Submit a waste pickup request to your Environmental Health and Safety (EHS) department for manifesting and transport to a licensed destruction facility[3].

Protocol B: Liquid Waste Disposal (Solvent Solutions)
  • Solvent Compatibility Check: Ensure the solvent used to dissolve the amine is compatible with the waste container.

  • Transfer: Using a secondary containment tray to catch spills, funnel the liquid waste into a dedicated liquid hazardous waste carboy.

  • Vapor Management: Keep the carboy securely capped at all times when not actively adding waste to prevent the release of volatile organic compounds (VOCs) and amine vapors into the laboratory environment.

Protocol C: Surface Decontamination
  • Wipe Down: In the event of a minor spill on a balance or fume hood surface, wipe the area with a compatible solvent (e.g., isopropanol or ethanol) to dissolve the amine.

  • Secondary Wash: Follow with a dilute acidic wash (e.g., 1% acetic acid) to protonate any remaining amine, rendering it water-soluble, and finish with a deionized water wipe.

  • Disposal: Dispose of all contaminated wipes as solid hazardous waste according to Protocol A.

The Science of Destruction: Incineration & Flue Gas Scrubbing

Once collected by EHS, the material is transported to a licensed chemical destruction plant. Because imidazopyridines can act as mutagenic agents if released into the environment[5], land disposal is strictly prohibited. The only scientifically sound method of disposal is controlled incineration with flue gas scrubbing [3].

IncinerationMechanism Waste Nitrogenous Waste (C8H10N4) Combust High-Temp Incineration (>1000°C) Waste->Combust Thermal Destruction Gases Flue Gas Generation (CO2, H2O, NOx) Combust->Gases Oxidation Scrubber Flue Gas Scrubbing (Alkaline/SCR DeNOx) Gases->Scrubber Neutralization Safe Safe Atmospheric Emission (N2, O2, H2O) Scrubber->Safe Clean Exhaust

Figure 2: Chemical degradation pathway during high-temperature incineration and scrubbing.

The Destruction Mechanism:
  • High-Temperature Combustion: The waste is injected into a rotary kiln incinerator operating at temperatures exceeding 1000°C. This extreme thermal environment ensures the complete cleavage of the stable imidazopyridine ring, preventing the survival of the parent molecule or the formation of persistent organic pollutants[5].

  • Flue Gas Scrubbing (DeNOx): The oxidation of the four nitrogen atoms inherently generates nitrogen oxides (NOx), a primary contributor to acid rain and smog. To mitigate this, the incinerator's exhaust gas is passed through a scrubbing system. Advanced facilities utilize Selective Catalytic Reduction (SCR) technology or alkaline wet scrubbers (using limestone slurry) to chemically reduce NOx into harmless nitrogen gas (N2) and water vapor before atmospheric release[1],[6].

By strictly adhering to these protocols, laboratories ensure that the operational utility of (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is matched by an equally rigorous commitment to environmental stewardship and safety.

References

  • PubChem. "2-Amino-1-Methyl-6-Phenylimidazo(4,5-b)Pyridine | C13H12N4 | CID 1530." National Institutes of Health (NIH). Available at:[Link]

  • Steuler Engineering. "Flue Gas Treatment." Steuler Anlagenbau. Available at:[Link]

  • Lund University Publications. "Modelling and Evaluation of a Waste Incineration Flue Gas Treatment Process." Lund University. Available at:[Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.